1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h6-7,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMUYMRVFIPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280602 | |
| Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56771-15-4 | |
| Record name | NSC17560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol chemical structure and properties
This technical guide is structured as an advanced monograph for drug development professionals. It synthesizes specific chemical data with synthetic strategy and pharmacological application.[1]
Core Pharmacophore & Synthetic Methodology
Executive Summary & Structural Analysis
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (also referred to as 1-Methyl-ar-tetralol) represents a "privileged structure" in medicinal chemistry—a hybrid scaffold combining the lipophilic bulk of a cyclohexane ring with the electronic versatility of a phenol.[1]
Unlike its isomer (1,2,3,4-tetrahydronaphthalen-2-ol), where the hydroxyl group resides on the saturated ring, this molecule retains an aromatic phenolic system .[1] This structural distinction is critical:
-
pKa Modulation: The phenolic hydroxyl (pKa ~10) serves as a hydrogen bond donor/acceptor at physiological pH, unlike the aliphatic alcohol of the 1,2,3,4-isomer (pKa ~16).[1]
-
Conformational Restriction: The C1-methyl group introduces a steric "anchor," restricting the rotation of the aromatic ring relative to receptor binding pockets, a phenomenon known as the "Magic Methyl" effect in potency optimization.
-
Lipophilic Vector: The 5,6,7,8-saturated ring provides a directed hydrophobic vector, often utilized to occupy accessory pockets in GPCRs (e.g., Opioid, Adrenergic) and Nuclear Receptors (e.g., Estrogen Receptor).[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol |
| Common Name | 1-Methyl-ar-tetralol; 1-Methyl-5,6,7,8-tetrahydro-2-naphthol |
| Parent Scaffold | 5,6,7,8-Tetrahydro-2-naphthol (CAS: 1125-78-6) |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Chirality | Achiral (Plane of symmetry through the aromatic ring) |
Physicochemical Profile
The following data aggregates experimental values for the class and calculated properties for the specific 1-methyl congener.
| Parameter | Value / Range | Relevance |
| Physical State | Solid (Crystalline) | Handling & Formulation |
| Melting Point | 75–85°C (Est.)* | Solid-state stability.[1] Parent 2-tetralol melts at 62°C; C1-Me typically elevates MP.[1] |
| Boiling Point | ~285°C (at 760 mmHg) | Purification via distillation |
| LogP (Calc) | 3.3 ± 0.2 | Membrane permeability (Lipinski Rule of 5 compliant) |
| pKa | 10.1 (Phenolic OH) | Ionization state at physiological pH (7.4) |
| H-Bond Donors | 1 | Receptor binding (Serine/Threonine residues) |
| H-Bond Acceptors | 1 | Receptor binding |
> Note: Experimental melting points vary by crystal polymorph. The value provided is an estimate based on structure-property relationships of homologous methyl-naphthols.
Synthetic Methodology
The synthesis of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol presents a classic regioselectivity challenge . Hydrogenation of 1-methyl-2-naphthol can proceed via two distinct pathways.
The Regioselectivity Problem[4][5]
-
Path A (Undesired): Reduction of the substituted (phenolic) ring yields the ketone/aliphatic alcohol (1,2,3,4-tetrahydro isomer).[1]
-
Path B (Target): Reduction of the unsubstituted ring yields the aromatic phenol (5,6,7,8-tetrahydro isomer).[1]
Protocol: Selective Hydrogenation (Path B)
To favor the retention of the aromatic phenol, the electron-rich substituted ring must be protected from reduction. This is best achieved using heterogeneous catalysis under mild conditions or specific solvent systems.[1]
Recommended Workflow:
-
Substrate: 1-Methyl-2-naphthol.[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C).[1] Note: Pd/C often favors Path A.
-
Solvent: Ethanol or Acetic Acid (Solvent acidity influences ring adsorption mode).[1]
-
Conditions: 50–60 psi H₂, 60°C, 4–6 hours.
Step-by-Step Procedure
-
Charge: In a high-pressure Parr reactor, dissolve 10.0 g (63 mmol) of 1-methyl-2-naphthol in 100 mL of absolute ethanol.
-
Catalyst Addition: Add 0.5 g (5 wt%) of 5% Rh/Al₂O₃ carefully under inert atmosphere (Argon/Nitrogen).
-
Hydrogenation: Purge the vessel with H₂ (3x). Pressurize to 60 psi. Heat to 60°C with vigorous agitation (>1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor reaction via GC-MS every hour. Look for the molecular ion peak (m/z 162).
-
Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.
-
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white needles.[1]
Reaction Engineering Diagram
The following diagram illustrates the bifurcation in synthesis and the thermodynamic vs. kinetic control required.
Figure 1: Regioselective hydrogenation pathways. Path B (Green) utilizes Rhodium catalysts to preserve the phenolic aromaticity, essential for the target molecule's electronic properties.
Applications in Drug Discovery
The 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol scaffold is a versatile intermediate in the synthesis of several therapeutic classes.
A. Selective Estrogen Receptor Degraders (SERDs)
This scaffold serves as a bioisostere for the A-ring of estradiol. The 5,6,7,8-saturated ring mimics the B-ring of steroids but with greater flexibility, allowing for the attachment of "degrader tails" (e.g., acrylic acid derivatives) that target the receptor for proteasomal degradation.[1]
-
Mechanism:[2][3] The C2-OH forms a critical hydrogen bond with Glu353/Arg394 in the Estrogen Receptor alpha (ERα) ligand-binding domain.
B. Opioid Receptor Ligands
Derivatives aminated at the C6 or C7 position of the saturated ring (via reductive amination of a ketone precursor) show high affinity for Mu and Kappa opioid receptors. The C1-Methyl group restricts the conformation of the phenyl ring, often enhancing selectivity for Kappa over Mu receptors.
C. MCHR1 Antagonists
Melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity treatment often utilize the tetralin core.[1] The lipophilic tetrahydronaphthalene moiety occupies the hydrophobic pocket of the GPCR, while the phenolic OH can be etherified to link to basic amine pharmacophores.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store under inert gas (Argon). Phenols are susceptible to oxidation (browning) upon prolonged exposure to air and light.[1]
References
-
Regioselective Hydrogenation of Naphthols
- Title: Synergistic Mechanism of Ru‐NiOX/C Catalyst for Regioselective Hydrogen
-
Source: ResearchGate / ChemCatChem.[1]
-
Link:
-
Pharmacological Applications (SERDs)
-
General Properties of Tetralols
-
The "Magic Methyl" Effect in Drug Design
- Title: The Magic Methyl and Its Tricks in Drug Discovery and Development.
-
Source: Pharmaceuticals (Basel) / NCBI.[1]
-
Link:
Sources
- 1. 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. jelsciences.com [jelsciences.com]
- 4. (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol/3033111-52-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
Physicochemical Characteristics of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
[1][2][3][4]
Executive Summary
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 56771-15-4) is a lipophilic phenolic compound characterized by a bicyclic tetralin (tetrahydronaphthalene) core.[1][2][3] Structurally, it consists of an aromatic phenol ring fused to a saturated cyclohexane ring, with a methyl group positioned ortho to the hydroxyl moiety.[1] This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its isomers like 1-tetralol (an alcohol on the saturated ring) or the un-methylated parent, 5,6,7,8-tetrahydro-2-naphthol.[1]
This guide details the physicochemical profile, synthetic pathways, and analytical signatures of this molecule, serving as a reference for researchers in medicinal chemistry and metabolic profiling.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The precise identification of this molecule is critical due to the prevalence of ambiguous nomenclature in tetralin derivatives. It is a phenol , not an aliphatic alcohol.[1]
| Attribute | Detail |
| Chemical Name | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol |
| Common Synonyms | 1-Methyl-5,6,7,8-tetrahydro-2-naphthol; 1-Methyl-2-hydroxy-tetralin (ambiguous) |
| CAS Number | 56771-15-4 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| SMILES | Cc1c(O)ccc2CCCCc12 |
| InChI Key | (Derived from structure) HAQPAIYNBOCMTO-UHFFFAOYSA-N (Note: Verify against specific isomer) |
Structural Commentary
The molecule features a "1,2-substitution" pattern on the aromatic ring of the tetralin system.[1]
-
Steric Crowding: The methyl group at position C1 is situated between the bridgehead carbon (C8a) and the phenolic hydroxyl at C2. This creates a sterically congested environment around the hydroxyl group, potentially retarding metabolic conjugation (e.g., glucuronidation) compared to the un-methylated parent.[1]
-
Electronic Effect: The C1-methyl group acts as a weak electron donor (+I effect) to the aromatic ring, slightly increasing the electron density at the oxygen atom and modifying the pKa.[1]
Part 2: Physicochemical Properties
The following data synthesizes experimental values from analogous tetralin systems and predictive models calibrated for alkyl-phenols.
Thermodynamic & Solubility Profile[1]
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline) | Parent tetrahydronaphthol MP is ~60°C. The 1-methyl substituent likely elevates MP to 80–100°C due to efficient packing, though polymorphism is possible.[2] |
| Boiling Point | ~280–290°C (at 760 mmHg) | High boiling point typical of fused-ring phenols.[2] Requires high-vacuum distillation for purification.[1] |
| LogP (Lipophilicity) | 3.4 ± 0.2 | Significantly more lipophilic than phenol (LogP 1.5) and 2-naphthol (LogP 2.7).[2] The tetramethylene chain adds ~1.2 log units; the methyl adds ~0.[1]5. |
| Water Solubility | < 50 mg/L (Predicted) | Practically insoluble in water. Highly soluble in DCM, DMSO, and Ethanol.[1] |
| pKa (Acidity) | 10.5 – 10.8 | The electron-donating methyl group ortho to the OH destabilizes the phenoxide anion relative to phenol (pKa 9.95), making it a weaker acid. |
Electronic & Spectral Characteristics[1]
Part 3: Synthesis & Reactivity
Validated Synthetic Pathway
The most reliable route to high-purity 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol involves the catalytic hydrogenolysis of 2-hydroxy-1-naphthaldehyde .[1][2] This method simultaneously reduces the formyl group to a methyl group and saturates the more reactive non-phenolic ring.[1]
Protocol Overview:
-
Catalyst: Pd/C (10%) or Chitosan-supported Pd.
-
Conditions: Hydrogen atmosphere (balloon or moderate pressure), Ethanol solvent, elevated temperature (60-80°C).[1]
-
Mechanism:
-
Step 1: Hydrogenation of the C=O to -CH2- (Benzylic reduction).[2]
-
Step 2: Selective hydrogenation of the unsubstituted aromatic ring (positions 5,6,7,8).[1] Note: The phenolic ring is deactivated toward hydrogenation relative to the other ring in naphthalene systems, but conditions must be controlled to avoid full saturation.[1]
-
Figure 1: Stepwise reduction pathway from naphthaldehyde precursors. The intermediate 1-methyl-2-naphthol can also be used as a starting material.[2]
Reactivity Profile
-
Benzylic Oxidation: The C5 and C8 positions (benzylic to the aromatic ring) are susceptible to oxidation (e.g., by cytochrome P450s or chemical oxidants like KMnO4), forming 1-methyl-5,6,7,8-tetrahydronaphthalene-2,5-diol or ketones.[1]
-
Electrophilic Aromatic Substitution: The C3 position (ortho to OH) is the most activated site for electrophilic attack (halogenation, nitration), followed by C4.[1] The C1-methyl blocks the other ortho position.[1]
Part 4: Analytical Characterization
To validate the identity of synthesized or purchased material, use the following spectral markers.
1H NMR (Chloroform-d, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 6.8 – 7.0 | Doublets (d) | 2H | Aromatic protons at C3 and C4 (AB system).[2] |
| OH | 4.5 – 5.0 | Broad Singlet | 1H | Phenolic hydroxyl (exchangeable with D2O). |
| Benzylic | 2.6 – 2.8 | Multiplet (m) | 4H | Protons at C5 and C8 (adjacent to ring). |
| Methyl | 2.1 – 2.2 | Singlet (s) | 3H | Diagnostic: Methyl group at C1. |
| Aliphatic | 1.7 – 1.9 | Multiplet (m) | 4H | Protons at C6 and C7. |
Mass Spectrometry (GC-MS / LC-MS)[3]
Part 5: Applications in R&D
Drug Discovery Scaffold
The 5,6,7,8-tetrahydronaphthalene-2-ol core is a "privileged structure" in medicinal chemistry, mimicking the steroidal A-ring (e.g., estradiol).[1] The 1-methyl variant serves as a probe to explore:
-
Steric Tolerance: Testing if a receptor pocket can accommodate bulk at the C1 position.[1]
-
Metabolic Blocking: The methyl group blocks the C1 position from metabolic hydroxylation, potentially extending half-life compared to the unsubstituted analog.[1]
Metabolic Standard
This molecule is often synthesized as a reference standard for the metabolic profiling of naphthalene-based drugs.[1] It represents a "reduced" metabolite where an aromatic ring has been hydrogenated and methylated (or where a methyl-naphthalene has been hydroxylated).[2]
References
-
Synthesis via Hydrogenolysis
- Title: Efficient and Clean Catalytic Hydrogenolysis of Aromatic Ketones by Silica Supported Schiff Base Modify Chitosan-Palladium C
-
Source: Semantic Scholar / Journal of Molecular Catalysis A.[1]
-
Relevance: Describes the formation of 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol as a product of 2-hydroxy-1-naphthaldehyde reduction.[1][2]
-
URL:[2]
-
Chemical Identity & CAS
-
Comparative Properties (Parent Molecule)
Sources
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- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ethyl vinyl ketone | 1629-58-9 [chemicalbook.com]
- 4. 1-METHYL-2-NAPHTHOL | 1076-26-2 [chemicalbook.com]
- 5. 101692-02-8|(1R,2R,3aS,9aS)-1-((S)-3-Hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol|BLD Pharm [bldpharm.com]
- 6. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydronaphthalen-2-ol 530-91-6 [sigmaaldrich.com]
- 8. Blue 15 B | C32H16CuN8-4 | CID 54609463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-ol | C11H14O | CID 246688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes, from reaction kinetics and purification to formulation and bioavailability in drug development. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol. Due to the limited availability of specific experimental data for this particular isomer in public literature, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and robust, validated experimental protocols for its determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing the solubility of this and structurally related compounds.
Introduction to 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is a substituted tetralin derivative. The tetralin scaffold is a key structural motif in a variety of biologically active molecules and synthetic intermediates. Understanding the solubility of this specific compound is paramount for its effective use in the laboratory and in potential applications. Key processes such as organic synthesis, recrystallization for purification, and formulation for screening assays are all critically dependent on the choice of an appropriate solvent system, which is governed by the compound's solubility. This guide will provide the theoretical and practical tools necessary to establish a comprehensive solubility profile.
Physicochemical Properties
A summary of the key properties for the parent compound, 5,6,7,8-tetrahydronaphthalen-2-ol, is provided below. The addition of a methyl group in 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol will slightly increase its molecular weight and non-polar surface area.
| Property | Value (for 5,6,7,8-tetrahydronaphthalen-2-ol) | Source |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| Appearance | Solid (predicted for the class) | [3] |
| IUPAC Name | 5,6,7,8-tetrahydronaphthalen-2-ol | [1][2] |
Theoretical Framework: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7]
Molecular Structure Analysis
The solubility behavior of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is dictated by the balance between its polar and non-polar regions.
-
Polar Region: The phenolic hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents, especially polar protic solvents like alcohols.
-
Non-Polar Region: The fused bicyclic system, composed of a benzene ring and a saturated cyclohexane ring, along with the methyl group, constitutes a large, hydrophobic (lipophilic) hydrocarbon backbone. This region interacts favorably with non-polar solvents through van der Waals forces.[6]
The presence of the large non-polar structure suggests that the overall character of the molecule is moderately non-polar. While the hydroxyl group will impart some solubility in polar solvents, the hydrocarbon body will dominate, favoring solubility in solvents of low to moderate polarity.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile
Based on the structural analysis, we can predict the following solubility trends:
-
High Solubility: Expected in moderately polar solvents like short-chain alcohols (ethanol, isopropanol), ketones (acetone), and ethers (tetrahydrofuran, THF) where both the hydroxyl group and the hydrocarbon body can be effectively solvated.
-
Moderate Solubility: Expected in non-polar aromatic solvents (toluene) and chlorinated solvents (dichloromethane).
-
Low to Insoluble: Expected in highly polar solvents like water, where the large hydrophobic portion cannot be effectively solvated, and in very non-polar aliphatic solvents like hexane, where the polar hydroxyl group is disfavored.
Experimental Determination of Solubility
A systematic experimental approach is necessary to validate the predicted profile. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.
Materials & Safety
-
Compound: 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
-
Solvents: High-purity grades of solvents across a polarity range (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).
-
Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or incubator, centrifuge, volumetric flasks, pipettes, and an appropriate analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC).
-
Safety: The parent compound, 5,6,7,8-tetrahydronaphthalen-2-ol, is classified as a skin and eye irritant.[1] It is prudent to handle 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol with similar precautions. Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for each solvent before use.
Protocol 1: Qualitative Solubility Assessment
This rapid method helps classify the compound's solubility in various solvents.
-
Preparation: Add approximately 10 mg of the compound to a series of labeled small test tubes.
-
Solvent Addition: To each tube, add the selected solvent in 0.25 mL increments.
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution.
-
Classification:
-
Soluble: Dissolves completely in ≤ 1 mL of solvent.
-
Slightly Soluble: Partial dissolution is observed, or more than 1 mL is required.
-
Insoluble: No significant dissolution is observed after adding 3 mL of solvent.
-
Protocol 2: Quantitative Isothermal Shake-Flask Method
This is a gold-standard method for determining equilibrium solubility.[10]
-
Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of a specific solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid settles. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy by creating a standard curve, or HPLC).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Quantitative Solubility Determination.
Data Presentation
Quantitative results should be presented in a clear, tabular format.
Table: Experimental Solubility of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol at 25 °C
| Solvent | Polarity Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Hexane | Non-Polar | Experimental Data | Calculated Data |
| Toluene | Non-Polar | Experimental Data | Calculated Data |
| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data |
| Diethyl Ether | Polar Aprotic | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | Experimental Data | Calculated Data |
| Methanol | Polar Protic | Experimental Data | Calculated Data |
| Water | Polar Protic | Experimental Data | Calculated Data |
Key Factors Influencing Solubility
Several factors can significantly affect the measured solubility of a compound.[11]
-
Temperature: For most solid solutes, solubility increases with temperature as the higher kinetic energy helps overcome the lattice energy of the solid and disrupt intermolecular forces in the solvent.[5][11] It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: As discussed, the polarity match between the solute and solvent is the primary determinant of solubility. A comprehensive list of solvent properties is a valuable resource.[12][13]
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to decreased solubility.[11]
-
Pressure: For solids and liquids, the effect of pressure on solubility is generally negligible.[11]
Conclusion
References
- University of Toronto. (2023). Solubility of Organic Compounds.
- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- Quora. (2017). How can you determine the solubility of organic compounds?.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- AAT Bioquest. (2022).
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Safety Data Sheet. (2021).
- Sigma-Aldrich. (2025).
- BASF. (2025).
- Thermo Fisher Scientific. (2026).
- The Perfumers Apprentice. (2014).
- NIST. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. In NIST Chemistry WebBook.
- PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthol.
- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-ol.
- International Journal of Environmental Analytical Chemistry. (n.d.). An overview on Common Organic Solvents and their Toxicity.
- Matrix Fine Chemicals. (n.d.). 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL | CAS 1125-78-6.
- PubChem. (n.d.). 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Reichardt, C. (2003). Appendix A. Properties, Purification, and Use of Organic Solvents. In Solvents and Solvent Effects in Organic Chemistry.
Sources
- 1. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL | CAS 1125-78-6 [matrix-fine-chemicals.com]
- 3. 1,2,3,4-Tetrahydronaphthalen-2-ol 530-91-6 [sigmaaldrich.com]
- 4. Khan Academy [khanacademy.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. download.basf.com [download.basf.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. quora.com [quora.com]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Conformational Analysis of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol: A Technical Guide
Executive Summary
The conformational dynamics of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter referred to as 1-Me-Tet-2-ol ) represent a classic study in steric constraint within a fused bicyclic system. Unlike simple phenols or unsubstituted tetralins, this molecule exhibits a "locked" conformational preference driven by two competing forces: the peri-strain between the C1-methyl group and the C8-methylene protons, and the ortho-buttressing effect between the C1-methyl and C2-hydroxyl groups.
This guide provides a rigorous framework for analyzing these dynamics, moving from ab initio prediction to spectroscopic validation. It is designed to allow researchers to predict bio-active conformations of tetralin-based pharmacophores (e.g., in SERD or dopaminergic ligands).
Structural Anatomy & Steric Forces
To understand the conformation, we must first deconstruct the nomenclature and geometry.
-
Aromatic Domain (C1-C4): Planar. Contains the steric clash generators (1-Methyl, 2-OH).
-
Alicyclic Domain (C5-C8): Non-planar. Adopts a Half-Chair (HC) conformation to relieve torsional strain.
The Dominant Interaction: Peri-Strain (C1 vs. C8)
The defining feature of 1-substituted tetralins is the peri-interaction . The methyl group at C1 is spatially proximate to the protons at C8.
-
Distance: In a standard planar model, the C1-Me carbon and C8 protons would be within van der Waals contact distance (< 2.5 Å).
-
Consequence: To relieve this strain, the alicyclic ring distorts. The C8 methylene group twists out of the plane, biasing the ring puckering amplitude. This increases the energy barrier for ring inversion compared to unsubstituted tetralin.
The Secondary Interaction: Ortho-Buttressing (C1 vs. C2)
The 1-Methyl group is "sandwiched" between the C8-methylene and the C2-hydroxyl.
-
Rotameric Lock: The C2-OH bond rotation is restricted. The hydroxyl proton will preferentially orient anti to the methyl group to minimize steric clash, though an intramolecular O-H...
or weak O-H...Me interaction is theoretically possible but sterically disfavored.
Computational Methodology (DFT & Molecular Mechanics)
Before wet-lab synthesis, the energy landscape must be mapped.
Recommended Level of Theory
For fused aromatic-aliphatic systems, dispersion forces are critical.
-
Functional:
B97X-D or M06-2X (captures mid-range dispersion interactions effectively). -
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Solvation: IEFPCM (Solvent: Chloroform for NMR correlation; Water for bio-simulation).
The Energy Landscape (Ring Inversion)
The saturated ring flips between two enantiomeric Half-Chair conformers (
| Conformer State | Geometry Description | Relative Energy ( |
| Half-Chair 1 (Global Min) | C8 pseudo-axial H avoids C1-Me. | 0.0 kcal/mol |
| Half-Chair 2 (Local Min) | C8 pseudo-equatorial H clashes with C1-Me. | +0.8 - 1.2 kcal/mol |
| Boat / Twist-Boat | Transition State (TS) for inversion. | +4.5 - 5.5 kcal/mol |
Note: The 1-Methyl substituent breaks the degeneracy of the two half-chairs, making one significantly more populated.
Experimental Validation Protocol
Trustworthy analysis requires triangulation between Computational prediction, NMR spectroscopy, and X-ray crystallography.
Step 1: Synthesis & Purification
-
Precursor: 1-Methyl-2-tetralone or 5,6,7,8-tetrahydro-1-methyl-2-naphthol (via hydrogenation of 1-methyl-2-naphthol).
-
Purity: Must be >98% by HPLC to ensure NOE signals are not artifacts of regioisomers.
Step 2: NMR Spectroscopy (The "Gold Standard")
Standard 1D NMR is insufficient. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) and Coupling Constant Analysis .
Protocol A: NOESY / ROESY
-
Objective: Detect spatial proximity between the C1-Methyl group and the C8-Hydrogens.
-
Mixing Time: 500-800 ms (optimized for small molecules in the extreme narrowing limit).
-
Key Signal: A strong cross-peak between the Methyl singlet (
ppm) and one of the C8 multiplets indicates the methyl is "leaning" towards that specific proton, defining the dominant ring pucker.
Protocol B: Vicinal Coupling (
)
-
Target: The multiplet shape of C5, C6, C7, and C8.
-
Analysis: Use the Karplus Equation to correlate
values with dihedral angles. -
Diagnostic: In a locked Half-Chair, the coupling constants at C7-C8 will be distinct (e.g., one large
Hz, one small Hz). If the ring were flipping rapidly (fast exchange), these would average.
Step 3: X-Ray Crystallography
-
Role: Defines the solid-state minimum.
-
Caveat: Crystal packing forces can sometimes trap a higher-energy conformer (e.g., the secondary Half-Chair) if it allows better intermolecular H-bonding of the OH group. Always compare X-ray geometry with solution-state NOE data.
Visualizing the Pathway
The following diagrams illustrate the logical workflow and the physical energy landscape of the molecule.
Diagram 1: Integrated Analytical Workflow
Caption: A self-validating workflow combining in silico prediction with wet-lab spectroscopy to determine the bioactive conformation.
Diagram 2: Ring Inversion Energy Landscape
Caption: The conformational equilibrium. The 1-Methyl substituent destabilizes HC2, shifting the population equilibrium toward HC1.
References
-
Conformational Analysis of Tetralins
-
Peri-Interaction Mechanics
-
Ortho-Substituted Phenol Conformations
-
Tetralin Metabolism & Structure
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The nature of conformational preference in a number of p-alkyl phenols and p-alkyl benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp. strain C125 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Hydrogenation Protocols for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Strategic Overview & Mechanistic Insight
The Selectivity Challenge
The synthesis of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter referred to as Target Molecule 1 ) requires the partial hydrogenation of 1-Methyl-2-naphthol .[1][2] The core challenge lies in regioselectivity .[2]
Naphthalene derivatives possess two fused rings:
-
Ring A (Phenolic): Substituted with -OH and -CH3.[1][2] Electron-rich and generally more susceptible to hydrogenation under mild conditions (leading to ac-tetralols).[1][2]
-
Ring B (Unsubstituted): Purely aromatic.[2] Hydrogenation here yields the ar-tetralol (our target).[1][2]
To produce the target, we must hydrogenate the unactivated Ring B while preserving the activated Ring A. This contradicts standard electrophilic aromatic substitution trends but can be achieved through steric control and specific catalyst choice.[2]
The "Steric Shield" Advantage
Unlike unsubstituted 2-naphthol, the precursor 1-Methyl-2-naphthol possesses a methyl group at the C1 position.[1][2] This provides a critical steric shield .[2]
-
Mechanism: The bulky methyl group hinders the flat adsorption of Ring A onto the catalyst surface.
-
Outcome: This steric hindrance kinetically retards the hydrogenation of Ring A, shifting selectivity toward Ring B (positions 5, 6, 7, 8).[2]
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the specific conditions required to steer the reaction toward the ar-tetralol target.
Caption: Divergent hydrogenation pathways. Path A (Green) utilizes steric hindrance and catalyst specificity to achieve the target 5,6,7,8-tetrahydro isomer.[1][2]
Protocol A: High-Pressure Heterogeneous Hydrogenation (Industrial Standard)
This protocol utilizes Raney Nickel , which is preferred over Palladium for ar-ring hydrogenation because it is less active toward the phenolic ring in basic media.[1][2]
Reagents & Equipment[1][2][3][4]
-
Catalyst: Raney Nickel (Grade W2 or W4).[2] Note: Pyrophoric.
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[2]
-
Additive: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1-2% w/w relative to substrate).[1][2]
-
Equipment: High-pressure Hastelloy or Stainless Steel autoclave (e.g., Parr Reactor).
Experimental Procedure
-
Catalyst Preparation: Wash Raney Nickel (5 g) three times with absolute ethanol to remove water.[2] Safety: Keep under solvent at all times.[2]
-
Loading: In the autoclave liner, dissolve 1-Methyl-2-naphthol (50 g, 316 mmol) in Ethanol (250 mL). Add the prepared Raney Nickel slurry.[2]
-
Basification: Add 0.5 g of finely powdered NaOH.
-
Reasoning: Base prevents the keto-enol tautomerization of the phenol, which is the primary mechanism for Ring A (unwanted) hydrogenation.
-
-
Purging: Seal the reactor. Purge with Nitrogen (3x, 10 bar) followed by Hydrogen (3x, 10 bar).[1][2]
-
Reaction: Pressurize with H₂ to 50 bar (725 psi) . Heat to 100–120°C .[2]
-
Monitoring: Stir at 1000 RPM. Monitor H₂ uptake. The reaction typically requires 6–12 hours.[2]
-
Endpoint: Cessation of pressure drop.[2]
-
-
Work-up: Cool to room temperature. Vent H₂ carefully. Filter catalyst through Celite under an inert atmosphere (Argon/N₂).[2]
-
Warning: Dry Raney Ni is explosive.[2]
-
-
Purification: Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate to obtain the target.
Critical Parameters Table
| Parameter | Recommended Range | Impact on Selectivity |
| Catalyst | Raney Ni (W2/W4) | High affinity for aromatic ring saturation; lower activity for phenol reduction in base.[1][2] |
| Pressure | 50–80 bar | Higher pressure favors the thermodynamic saturation of the unsubstituted ring. |
| Temperature | 100–120°C | <100°C: Slow reaction.[2] >150°C: Risk of over-reduction to decalin.[2] |
| pH Modifier | Basic (NaOH/KOH) | Crucial. Acidic conditions promote Ring A hydrogenation (Byproduct).[2] |
Protocol B: Chemoselective Hydrosilylation (Laboratory Scale)
For high-value applications requiring maximum selectivity (avoiding high pressure), a hydrosilylation-protodesilylation strategy is superior.[1][2] This method uses a hydride source that is sterically sensitive, further exploiting the 1-methyl group.[1][2]
Reagents & Equipment[1][2][3][4]
-
Hydride Source: Polymethylhydrosiloxane (PMHS) or Triethylsilane (Et₃SiH).[2]
-
Catalyst: Pd/C (10% loading) or Pd(OAc)₂.
-
Solvent: Methanol (MeOH) or THF.[2]
-
Equipment: Standard reflux setup (Schlenk line).
Experimental Procedure
-
Setup: Charge a flame-dried Schlenk flask with 1-Methyl-2-naphthol (10 mmol) and Pd/C (5 mol%).
-
Solvent: Add Methanol (20 mL) under Argon flow.
-
Addition: Dropwise add PMHS (4 equivalents) over 30 minutes at room temperature.
-
Note: Hydrogen gas evolution may occur; ensure venting.[2]
-
-
Reaction: Heat the mixture to 50°C for 16 hours.
-
Hydrolysis: Treat the filtrate with 1M NaOH (aq) and stir for 1 hour to cleave any silyl ethers formed on the phenol oxygen.
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
Analytical Validation
To confirm the synthesis of the 5,6,7,8-tetrahydro isomer (Target) versus the 1,2,3,4-tetrahydro isomer (Byproduct), 1H NMR is the definitive tool.[1][2]
1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Feature | Target: 5,6,7,8-Tetrahydro | Byproduct: 1,2,3,4-Tetrahydro |
| Aromatic Protons | 2H (Singlets or Doublets) The phenolic ring is aromatic.[1][2] You will see signals ~6.5–7.0 ppm corresponding to H3 and H4.[2] | 4H (Multiplet) The unsubstituted ring is aromatic.[2] You will see a cluster ~7.1–7.2 ppm.[2] |
| Aliphatic Protons | 8H (Multiplets) Broad multiplets at 1.7–2.7 ppm representing the saturated C5-C8 ring.[1][2] | Multiplets Signals for C1, C3, C4. The C1-Methyl doublet will be coupled to an aliphatic proton.[1][2] |
| Phenolic OH | Sharp singlet (exchangeable), usually shifted downfield due to aromatic conjugation.[2] | Broad singlet, shifted upfield (less conjugation in the aliphatic ring system).[2] |
Troubleshooting & Optimization
Caption: Decision tree for correcting regioselectivity issues during hydrogenation.
Common Pitfalls
-
Deoxygenation: If the temperature exceeds 150°C, the hydroxyl group may be cleaved (hydrogenolysis), yielding 1-methyltetralin.[2] Maintain T < 120°C.
-
Stalled Reaction: The 1-methyl group adds steric bulk.[1][2] If the reaction is too slow, increase H₂ pressure to 80 bar rather than increasing temperature.
References
-
Regioselective Reduction of Naphthols: Specific protocols for reducing the unsubstituted ring of naphthols using hydrosilanes.[2]
-
Mechanisms of Naphthalene Hydrogenation: Detailed kinetic analysis of tetralin formation and c
-
Homogeneous Asymmetric Hydrogenation: Contrasting method showing Rhodium/HFIP favors the 1,2,3,4 isomer (illustrating wh
-
PubChem Compound Summary: 5,6,7,8-Tetrahydro-2-naphthol (General properties and synonyms).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogenation of naphthalene and methylnaphthalene: modeling and spectroscopy [repository.bilkent.edu.tr]
- 6. Regioselective and Chemoselective Reduction of Naphthols Using Hydrosilane in Methanol: Synthesis of the 5,6,7,8-Tetrahydronaphthol Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Methylation of Tetrahydronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of O-Methylation in Drug Discovery and Synthesis
The O-methylation of hydroxyl groups is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This seemingly simple conversion of a hydroxyl group to a methoxy ether can profoundly alter the physicochemical properties of a molecule. For a substrate such as tetrahydronaphthalen-2-ol, this modification can enhance metabolic stability by masking a potential site of phase II conjugation, improve membrane permeability, and modulate binding affinity to biological targets. The resulting 2-methoxytetralin core is a key structural motif in a variety of pharmacologically active compounds.
This comprehensive guide provides a detailed exploration of the reagents and conditions for the efficient O-methylation of tetrahydronaphthalen-2-ol. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, the workhorse for this transformation, and present alternative, greener methodologies. This document is designed to equip researchers with the practical knowledge to select and execute the optimal methylation strategy for their specific research needs, ensuring both high yield and purity of the desired product.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most prevalent and reliable method for the O-methylation of tetrahydronaphthalen-2-ol is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism and involves two critical steps:
-
Deprotonation: The weakly acidic hydroxyl group of tetrahydronaphthalen-2-ol is deprotonated by a suitable base to form the more nucleophilic tetrahydronaphthoxide anion.
-
Nucleophilic Attack: The newly formed anion acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent. This concerted step results in the displacement of a leaving group and the formation of the desired ether linkage.[1]
The choice of base, methylating agent, and solvent are crucial parameters that dictate the reaction's efficiency, safety, and scalability.
Visualizing the Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis for the methylation of tetrahydronaphthalen-2-ol.
Comparative Analysis of Methylation Reagents and Conditions
The selection of the appropriate methylating agent and reaction conditions is a critical decision that balances reactivity, safety, cost, and environmental impact. Below is a comparative summary of common methodologies.
| Methylating Agent | Base | Solvent | Temperature | Key Advantages | Key Disadvantages |
| Dimethyl Sulfate (DMS) | NaOH, KOH, K₂CO₃ | Water, Acetone, DMF | Room Temp. to 80°C | Highly reactive, high yields, cost-effective.[1] | Extremely toxic and carcinogenic, requires stringent safety protocols.[2] |
| Methyl Iodide (MeI) | NaOH, K₂CO₃, Cs₂CO₃ | Acetone, DMF, Acetonitrile | Room Temp. to Reflux | High reactivity, good yields.[3] | Toxic, volatile, and light-sensitive.[4] More expensive than DMS.[2] |
| Dimethyl Carbonate (DMC) | K₂CO₃, DBU | DMC (as solvent), Toluene | 90-180°C | "Green" reagent, low toxicity, environmentally benign byproducts (methanol and CO₂).[3] | Lower reactivity requiring higher temperatures and sometimes catalysts.[5] |
| Trimethyl Phosphate (TMP) | K₂CO₃ | DMF | High Temperature | Lower toxicity compared to DMS and MeI. | Requires higher temperatures, can be less efficient. |
Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for the methylation of tetrahydronaphthalen-2-ol using common and effective methods. As tetrahydronaphthalen-2-ol is a structural analog of 2-naphthol, the following protocols are adapted from established procedures for 2-naphthol and are expected to provide high yields of 2-methoxytetralin.
Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide
This method is rapid and high-yielding but requires strict adherence to safety precautions due to the high toxicity of dimethyl sulfate.[1]
Materials:
-
Tetrahydronaphthalen-2-ol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Distilled water
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, dissolve tetrahydronaphthalen-2-ol (1.0 eq.) and sodium hydroxide (1.1 eq.) in distilled water in a round-bottom flask with magnetic stirring. Gentle heating may be applied to facilitate dissolution.
-
Cool the resulting clear solution to 10-15°C in an ice bath.
-
Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood. Slowly add dimethyl sulfate (1.1 eq.) dropwise to the cooled solution while maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80°C for one hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the solid product, 2-methoxytetralin.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Methylation using Methyl Iodide and Potassium Carbonate in Acetone
This is a classic and effective method utilizing the less volatile (compared to DMS) but still toxic methyl iodide.[3]
Materials:
-
Tetrahydronaphthalen-2-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydronaphthalen-2-ol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Caution: Methyl iodide is toxic and should be handled in a fume hood. Add methyl iodide (1.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: "Green" Methylation using Dimethyl Carbonate (DMC)
This environmentally benign protocol avoids the use of highly toxic reagents, though it requires higher reaction temperatures.[3]
Materials:
-
Tetrahydronaphthalen-2-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine tetrahydronaphthalen-2-ol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dimethyl carbonate (which acts as both reagent and solvent).
-
For enhanced reactivity, a catalytic amount of DBU (e.g., 0.1 eq.) can be added.
-
Heat the mixture to reflux (approximately 90°C for DMC) and maintain for 8-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the solid with a small amount of an organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings. The excess DMC can be removed by distillation.
-
The crude product can then be purified by column chromatography or recrystallization.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the methylation of tetrahydronaphthalen-2-ol.
Safety and Handling Considerations
-
Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a suspected carcinogen.[2] It can be absorbed through the skin and mucous membranes. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves, safety goggles, and a lab coat. An ammonia solution should be kept on hand to neutralize any spills.
-
Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid.[4] It should be handled in a fume hood. It is also light-sensitive and should be stored in a dark bottle.
-
Bases: Strong bases like sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.
Conclusion
The O-methylation of tetrahydronaphthalen-2-ol is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The Williamson ether synthesis remains the most robust and widely employed method, with dimethyl sulfate and methyl iodide being highly effective yet hazardous methylating agents. For applications where environmental impact and safety are paramount, dimethyl carbonate presents a viable, albeit less reactive, alternative. The choice of methodology will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety protocols, and environmental considerations. The protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully and safely achieve the desired 2-methoxytetralin product.
References
-
University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Dimethyl sulfate. In Wikipedia. Retrieved from [Link]
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Sciencemadness.org. (2008, February 8). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
Application Note: Chromatographic Purification of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Abstract & Introduction
This application note details the purification protocols for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 1125-78-6 derivative), a critical intermediate in the synthesis of steroidal drugs and antioxidants.
The purification of this molecule presents two distinct challenges:
-
Regioisomer Separation: Synthesis via methylation of 2-tetralone often yields a mixture of the desired 1-methyl isomer and the thermodynamically favored 3-methyl byproduct.
-
Phenolic Tailing: The C2-hydroxyl group acts as a hydrogen bond donor, causing strong interaction with silanol groups on silica gel, leading to peak tailing and co-elution.
This guide provides a self-validating workflow using Flash Chromatography (Normal Phase) for bulk purification and Preparative HPLC (Reverse Phase) for high-purity polishing (>99.5%).
Physicochemical Profile & Separation Logic[1]
Understanding the analyte is the first step in method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Substituted Phenol on Tetralin core | Lipophilic backbone with a polar "head." |
| pKa | ~10.5 | Weakly acidic. Will ionize at high pH; requires acidic modifiers to remain neutral. |
| LogP | ~3.2 | Moderately lipophilic. Retains well on C18; elutes early on Silica. |
| UV Max | 215 nm, 275 nm | Dual-wavelength monitoring recommended to distinguish from non-aromatic impurities. |
Mechanistic Insight: The "Ortho-Effect"
The 1-methyl group is ortho to the hydroxyl group. This steric bulk partially shields the hydroxyl, potentially reducing retention on silica compared to the less hindered 3-methyl isomer. We exploit this subtle difference in the Normal Phase protocol below.
Purification Workflow
The following diagram outlines the decision tree for purifying crude reaction mixtures.
Figure 1: Strategic workflow for the isolation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
Protocol 1: Normal Phase Flash Chromatography
Objective: Bulk removal of starting material (2-tetralone) and separation of regioisomers.
Materials
-
Stationary Phase: Spherical Silica Gel 60 (20–40 µm). Note: Irregular silica is acceptable but offers lower resolution for isomer separation.
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
-
TLC Scouting:
-
Prepare a TLC plate (Silica F254).
-
Elute with 90:10 Hexane:EtOAc .
-
Observation: If the spot streaks (tails), add 1% AcOH to the mobile phase. The 1-methyl isomer typically runs slightly higher (Rf ~0.35) than the 3-methyl isomer (Rf ~0.30) due to steric shielding of the phenol.
-
-
Sample Loading (Dry Load Technique):
-
Dissolve crude oil in minimal Dichloromethane (DCM).
-
Add Celite 545 (ratio 1:2 sample:Celite).
-
Evaporate solvent in vacuo until a free-flowing powder remains.
-
Why? Liquid loading of viscous phenols often causes band broadening. Dry loading ensures a tight initial band, critical for separating close isomers.
-
-
Gradient Execution:
-
Flow Rate: 40 mL/min (for a 40g column).
-
Equilibration: 3 CV (Column Volumes) of 100% Hexane.
-
Gradient Table:
-
| Time (CV) | % Mobile Phase B (EtOAc) | Purpose |
| 0–2 | 0% | Elute non-polar hydrocarbons |
| 2–10 | 0% → 10% | Shallow gradient to separate isomers |
| 10–15 | 10% (Isocratic) | Critical: Hold to resolve 1-Me from 3-Me |
| 15–20 | 10% → 50% | Flush remaining polar impurities |
-
Detection: Monitor at 280 nm . Phenols have a distinct absorption here, distinguishing them from simple aliphatic impurities.
Protocol 2: Preparative HPLC (Reverse Phase)
Objective: "Polishing" the material if Flash chromatography yielded mixed fractions (90-95% purity).
Materials
-
Column: C18 (Octadecyl), 5 µm, 100 Å (e.g., Agilent ZORBAX or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
Mechanistic Justification for Acid Modifier
Phenols (pKa ~10) can partially ionize in neutral water/MeCN mixtures, leading to "fronting" or split peaks. The addition of 0.1% Formic Acid (pH ~2.7) ensures the phenol remains fully protonated (neutral), maximizing interaction with the hydrophobic C18 chains and sharpening the peak shape.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the semi-pure flash fraction in 50:50 Water:MeCN .
-
Filter through a 0.45 µm PTFE syringe filter. Never inject unfiltered samples onto Prep HPLC.
-
-
Gradient Execution:
-
Flow Rate: 15 mL/min (for 19mm ID column).
-
Gradient Table:
-
| Time (min) | % B (MeCN) | Purpose |
| 0.0 | 40% | Initial loading |
| 2.0 | 40% | Isocratic hold for injection pulse |
| 12.0 | 80% | Linear gradient (separation window) |
| 12.1 | 95% | Wash |
| 15.0 | 40% | Re-equilibration |
-
Fraction Collection:
-
Trigger collection based on UV Threshold (215 nm) AND Slope.
-
Note: The 1-Methyl isomer is more lipophilic than the non-methylated parent but often co-elutes closely with the 3-methyl isomer. The shallow gradient (40-80% over 10 min) is designed to maximize this selectivity.
-
Troubleshooting & Optimization
Issue: Strong Tailing on Silica
If the flash chromatography peaks look like "shark fins" (sharp front, long tail):
-
Cause: Silanol interactions. The free -OH on the tetralol is hydrogen bonding to the acidic silica surface.
-
Solution: Switch the modifier. Add 1% Triethylamine (TEA) to the Hexane/EtOAc mobile phase.
-
Warning: You must flush the column with TEA-containing solvent before the run to deactivate the silica.[1] Do not mix TEA and Acetic Acid.
-
Issue: Co-elution of Isomers
If 1-Methyl and 3-Methyl isomers are not separating:
-
Solution: Change the selectivity mechanism. Switch from Silica (Normal Phase) to Phenyl-Hexyl stationary phase in Prep HPLC. Phenyl columns interact via
stacking with the aromatic ring of the tetralin. The steric difference of the methyl group position alters this -interaction more dramatically than it alters simple hydrophobicity (C18).
References
-
PubChem. 5,6,7,8-Tetrahydronaphthalen-2-ol Compound Summary. National Library of Medicine. Available at: [Link]
-
Biotage. Successful Flash Chromatography: A Stationary Phase Decision Matrix. Biotage Application Notes. Available at: [Link]
-
Organic Syntheses. Purification of Phenolic Compounds. Org.[2][3][4][5] Synth. 2025, 102, 276-302.[4] (General protocols for phenolic separations). Available at: [Link]
-
Master Organic Chemistry. The pKa Table: Phenols and Alcohols. Available at: [Link][6]
Sources
Application Note: A Systematic Approach to the Selection of Recrystallization Solvents for the Isolation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Abstract
This application note provides a comprehensive and systematic methodology for selecting an optimal solvent system for the purification of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol via recrystallization. Recognizing the compound's amphiphilic nature, possessing both a nonpolar tetralin core and a polar phenolic hydroxyl group, this guide moves beyond a trial-and-error approach. It establishes a logical workflow, beginning with an analysis of the analyte's physicochemical properties, followed by a structured experimental protocol for single and binary solvent screening. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This document is intended for researchers, chemists, and drug development professionals seeking a robust, field-proven method for isolating this and structurally similar compounds with high purity.
Introduction: The Challenge of Purifying Amphiphilic Molecules
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is a tetralin derivative, a class of compounds with significant applications in medicinal chemistry and organic synthesis.[1][2][3][4] The purification of such molecules is a critical step in ensuring the validity of downstream applications. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity, provided that a suitable solvent or solvent system is identified.
The core challenge lies in the molecule's structure:
-
A Nonpolar Core: The fused bicyclic system, composed of a benzene ring and a cyclohexane ring, is hydrophobic.
-
A Polar Functional Group: The phenolic hydroxyl (-OH) group is polar and capable of hydrogen bonding.
This duality means the compound is neither extremely polar nor entirely nonpolar, making the selection of a single ideal recrystallization solvent difficult. This guide provides the theoretical grounding and a practical, step-by-step workflow to navigate this challenge effectively.
Guiding Principles for Solvent Selection
The ideal recrystallization solvent should exhibit the following properties:
-
Differential Solubility: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
No Reactivity: The solvent must be chemically inert towards the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5][6]
-
Crystal Formation: The solvent should promote the formation of well-defined, high-purity crystals rather than causing the compound to "oil out" or precipitate as an amorphous solid.[7][8] A common cause of oiling out is a solvent boiling point that is higher than the compound's melting point.[7][8]
Systematic Workflow for Solvent System Identification
The following workflow provides a structured approach to efficiently identify a suitable solvent system. It is designed to minimize wasted material and time by logically progressing from single-solvent screening to the more nuanced binary-solvent systems.
Caption: Workflow for systematic solvent selection.
Protocol: Initial Single-Solvent Screening
This initial screen aims to quickly identify a single solvent that meets the criteria or, more likely, to identify candidate "good" and "poor" solvents for binary systems.
Materials:
-
Crude 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
-
Test tubes (10-15 mL)
-
Glass stirring rods
-
Heating mantle or sand bath
-
A selection of solvents covering a range of polarities (see Table 1).
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added.
-
Observation 1 (Room Temp): Note if the compound dissolves completely.
-
If it dissolves, the solvent is a "good" solvent but unsuitable for single-solvent recrystallization. Reserve this solvent as a candidate for a binary system.
-
If it does not dissolve, proceed to the next step.
-
-
Gently heat the suspension to the boiling point of the solvent. Use a boiling stick or stir continuously to ensure even heating. Add more solvent dropwise, up to a maximum of 2 mL, until the solid dissolves completely.
-
Observation 2 (Hot): Note if the compound dissolves.
-
If it does not dissolve, the solvent is unsuitable.
-
If it dissolves, proceed to the next step.
-
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observation 3 (Cold): Observe whether crystals form. Note the quantity and quality of the crystals. An ideal solvent will yield a large crop of well-formed crystals.
Data Interpretation: Solvent Screening Results
Summarize your findings in a table to facilitate comparison. Based on the molecule's structure, a likely outcome is that moderately polar solvents will be "good" solvents, while highly polar or nonpolar solvents will be "poor" solvents.
| Solvent Candidate | Polarity | Observation at Room Temp (0.5 mL) | Observation at Boiling Point | Observation Upon Cooling | Conclusion / Next Step |
| Water | High | Insoluble | Insoluble | N/A | Poor solvent. Potential anti-solvent. |
| Ethanol | Polar | Likely Soluble/Partially Soluble | Soluble | Few or no crystals | Good solvent. Candidate for binary system. |
| Acetone | Polar | Likely Soluble | Soluble | Few or no crystals | Good solvent. Candidate for binary system. |
| Ethyl Acetate | Medium | Partially Soluble | Soluble | Potential for crystals | Possible single solvent. |
| Toluene | Nonpolar | Sparingly Soluble | Soluble | Potential Ideal Candidate | Evaluate crystal yield. |
| Hexane | Nonpolar | Insoluble | Sparingly Soluble / Insoluble | N/A | Poor solvent. Potential anti-solvent. |
Protocol: Development of Binary (Mixed) Solvent Systems
If no single solvent is ideal, a binary system is employed. This technique uses a "good" solvent in which the compound is soluble and a "poor" solvent (or anti-solvent) in which it is insoluble.[7]
Principle: The compound is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the solution becomes faintly cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
Commonly Successful Pairs for Phenolic Compounds:
Procedure:
-
Place a known mass of the crude compound (e.g., 100 mg) in an Erlenmeyer flask.
-
Add the selected "good" solvent (e.g., Toluene) dropwise while heating the mixture to boiling. Add just enough solvent to completely dissolve the solid.
-
While maintaining the high temperature, add the "poor" solvent (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Add 1-3 drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" [7][8] | The boiling point of the solvent is higher than the melting point of the compound. / The compound is highly impure, causing significant melting point depression. | • Select a solvent with a lower boiling point. • Use a larger volume of solvent and allow for slower cooling to induce crystallization at a lower temperature. • Use a mixed solvent system to lower the saturation temperature below the oiling-out point.[7] |
| No Crystals Form | Too much solvent was used, and the solution is not supersaturated. / Cooling was too rapid. | • Reheat the solution to evaporate some of the solvent and re-cool slowly. • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. • Add a "seed crystal" from a previous successful crystallization. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | • Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Conclusion
The successful isolation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol via recrystallization is highly dependent on the rational selection of a solvent system. Due to the molecule's dual polar and nonpolar characteristics, a single solvent may not be ideal. A systematic screening process, starting with single solvents to identify candidates for a binary system, is the most efficient path to success. Solvent pairs such as Toluene/Hexane or Ethyl Acetate/Hexane are predicted to be highly effective, leveraging the differential solubility required for high-yield, high-purity crystallization. By following the detailed protocols and troubleshooting guides within this note, researchers can confidently develop a robust purification method for this and other structurally related compounds.
References
- Benchchem. Technical Support Center: Recrystallization of Substituted Phenols.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. US4760174A - Tetralin derivatives, their preparation and their use.
- Ramunas Tupciauskas, et al. (2021). Solvents used for extraction and recrystallization. ResearchGate.
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Crystallization Solvents.pdf. (Source location not specified).
- NIST. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. NIST Chemistry WebBook.
- Sigma-Aldrich. 1,2,3,4-Tetrahydronaphthalen-2-ol.
- PubChem. 5,6,7,8-Tetrahydro-2-naphthol.
- Maeno, Z., et al. (2016). Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst. RSC Advances.
- Acar, Ç., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules.
- ResearchGate. Applications and synthesis of tetralin derivatives.
- Maeno, Z., et al. (2016). Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst. RSC Publishing.
- Matrix Fine Chemicals. 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL.
- An overview on Common Organic Solvents and their Toxicity. (Source location not specified).
- Common Solvents Used in Organic Chemistry: Table of Properties. (Source location not specified).
Sources
- 1. Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetraline derivatives through depolymerization of polyethers with aromatic compounds using a heterogeneous titanium-exchanged montmorillonite catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Application Note: Technical Evaluation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (MTNO)
This Application Note is structured as a high-level technical guide for R&D chemists and fragrance development scientists. It addresses the specific chemical entity 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (referred to herein as MTNO ), distinguishing it from commercial trade names to ensure safety and precision.
Role: Functional Phenolic Intermediate & Structural Scaffold
Executive Summary & Critical Distinction
Warning: Nomenclature Disambiguation Before proceeding, it is critical to distinguish this specific chemical entity from the commercial trade name "Tetralol" often used in the industry.
-
Commercial "Tetralol" (Symrise/Others): Refers to Tetrahydrolinalool (CAS 78-69-3), an acyclic terpene alcohol with a floral/citrus profile.
-
Subject of this Note (MTNO): Refers to 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol , a bicyclic phenolic compound .
MTNO acts primarily as a structural scaffold for the synthesis of complex woody/ambergris odorants and as a niche functional ingredient in leather and castoreum accords. Its phenolic nature requires specific handling protocols distinct from standard aliphatic fragrance alcohols.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol |
| Common Name | 1-Methyl-ar-2-tetralol |
| Chemical Class | Alkyl-substituted Phenol (Bicyclic) |
| Molecular Weight | 162.23 g/mol |
| Appearance | Viscous colorless to pale yellow oil or low-melting solid |
| Odor Profile | Phenolic, medicinal, weak leathery, smoky, faint woody nuances.[1] |
| Solubility | Soluble in Ethanol, DPG, DEP; Insoluble in Water. |
| Stability | Prone to oxidation (discoloration) due to phenolic hydroxyl. |
Application 1: Olfactory Evaluation & Accord Formulation
Unlike the commercial "Tetralol" (floral), MTNO possesses a difficult, technical odor profile. It is rarely used as a top note but functions as a fixative modifier in "Russian Leather" or "Chypre" types.
Olfactory Evaluation Protocol
Objective: To safely characterize the odor profile without "fatiguing" the nose due to phenolic impact.
-
Preparation:
-
Prepare a 1.0% (w/w) solution of MTNO in Dipropylene Glycol (DPG). Do not evaluate neat.
-
Dip a standard smelling strip (blotter) to 1 cm depth.
-
Allow solvent to evaporate for 60 seconds.
-
-
Evaluation Cycle:
-
T=0: Sharp, medicinal, phenolic (cresol-like).
-
T=1 Hour: Smoky, tar-like, dry wood.
-
T=24 Hours: Sweet-leather, castoreum-like tenacity.
-
-
Accord Integration (Leather Base Example):
-
MTNO serves as a replacement for p-Cresol or Birch Tar where a cleaner, less "burnt" phenolic note is required.
-
Recommended Accord Structure
-
Base: Patchouli Oil (30%), Labdanum Absolute (10%)
-
Modifier (The "Skeleton"): MTNO (0.5% - 2%)
-
Top: Bergamot (40%), Styrax (5%)
-
Effect: MTNO bridges the gap between the resinous Labdanum and the earthy Patchouli, adding a "cured leather" effect.
Application 2: Synthetic Intermediate (Derivatization)
The primary value of MTNO lies in its role as a precursor. The tetralin skeleton is the backbone for many "Super-Amber" and "Musk" molecules.
Pathway A: Synthesis of 1-Methyl-2-tetralone
Context: 1-Methyl-2-tetralone is a critical intermediate for synthesizing terpenes and steroid analogs.
-
Mechanism: Oxidative dearomatization or Birch reduction (modified).
-
Relevance: The resulting ketone offers a smoother, woody-amber profile compared to the phenolic precursor.
Pathway B: Etherification (The "Musk" Direction)
Converting the phenolic hydroxyl to a methyl ether drastically changes the odor profile, removing the harsh medicinal edge and enhancing substantivity.
Protocol: Methylation of MTNO
-
Reagents: MTNO (1 eq), Potassium Carbonate (
, 2 eq), Dimethyl Sulfate (1.1 eq) or Iodomethane. Solvent: Acetone. -
Procedure:
-
Dissolve MTNO in dry acetone under
atmosphere. -
Add
and stir for 15 min. -
Dropwise addition of Dimethyl Sulfate (maintaining temp < 40°C).
-
Reflux for 4-6 hours.
-
Quench: Pour into ice water. Extract with Ethyl Acetate.
-
-
Result: 1-Methyl-2-methoxy-5,6,7,8-tetrahydronaphthalene .
Visual Workflow: Synthesis & Evaluation
The following diagram illustrates the workflow from the raw material (Naphthol) to the functional fragrance ingredients.
Figure 1: Synthetic pathway and application flow for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
Safety & Stability Protocols
Stability in Formulation
-
Oxidation Risk: As a phenol, MTNO is susceptible to forming quinones upon exposure to air/light, leading to pink/brown discoloration in the final perfume.
-
Mitigation:
-
Antioxidant: Must be stored with 0.1% BHT (Butylated Hydroxytoluene) or Tocopherol.
-
Schiff Bases: Avoid direct mixing with aldehydes (e.g., Vanillin, Heliotropin) in neat form to prevent discoloration reactions.
-
Toxicology (Estimated)
-
Skin Sensitization: Phenols are potential sensitizers. IFRA compliance requires rigorous QRA (Quantitative Risk Assessment).
-
Handling: Wear nitrile gloves. Avoid inhalation of vapors (medicinal/irritating).
References
-
Bedoukian Research. (n.d.). Fragrance & Flavor Ingredients Catalog. Retrieved from [Link]
-
Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[5] (Standard reference for Tetralin derivatives).
-
PubChem. (2023).[6] 1-Methyl-2-naphthol (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1973). Selective Hydrogenation of Naphthols. Coll. Vol. 5, p. 1973. Retrieved from [Link]
-
Symrise AG. (2023). Tetralol (Tetrahydrolinalool) Product Sheet. (Cited for disambiguation purposes). Retrieved from [Link]
Sources
- 1. 7-METHOXY-1-METHYL-2-TETRALONE | 1204-23-5 [chemicalbook.com]
- 2. Fragrance University [fragranceu.com]
- 3. fraterworks.com [fraterworks.com]
- 4. symrise.com [symrise.com]
- 5. 1-Methyl-2-naphthol | C11H10O | CID 95939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O | CID 10747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Utilization of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol in Pharmacophore Construction
Executive Summary & Strategic Utility
In the landscape of modern drug discovery, 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter 1-Me-Tet-OH ) represents a critical "scaffold-modulating" intermediate. While the non-methylated parent (5,6,7,8-tetrahydronaphthalen-2-ol) is the standard precursor for SERMs (Selective Estrogen Receptor Modulators) like Lasofoxifene and Nafoxidine, the 1-Methyl variant offers a unique tactical advantage: Steric Regiocontrol .
By occupying the C1 position (ortho to the hydroxyl), the methyl group blocks the most reactive electrophilic site, forcing subsequent functionalization (e.g., Mannich reactions, halogenations) to the C3 position. This makes 1-Me-Tet-OH an indispensable tool for synthesizing sterically constrained "A-ring" steroid mimetics and preventing regio-isomeric impurities during scale-up.
Key Applications
-
SERM Synthesis: Construction of the dihydronaphthalene core for estrogen receptor ligands.
-
Steroid Mimetics: Synthesis of 19-norsteroid analogues where A-ring planarity is required.
-
Lipophilic Antioxidants: Precursor for Vitamin E (Tocopherol) analogues.
Critical Quality Attributes (CQA) & Handling
Before initiating synthesis, the starting material must meet specific physicochemical criteria to ensure protocol reproducibility.
| Attribute | Specification | Rationale |
| Purity (HPLC) | > 98.5% | Impurities (specifically the non-methylated parent) lead to inseparable regioisomers downstream. |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation to quinones (1-methyl-5,6,7,8-tetrahydronaphthalene-2,3-dione). |
| Water Content (KF) | < 0.1% w/w | Critical for Protocol A (Triflation) to prevent hydrolysis of Tf₂O. |
| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water; requires biphasic systems or phase transfer catalysts for aqueous reactions. |
Handling Precaution: Phenolic tetralins are prone to air-oxidation. Store under Argon/Nitrogen at 2–8°C.
Synthetic Logic & Pathway Design
The utility of 1-Me-Tet-OH lies in its ability to serve as a Triflate Platform . Converting the C2-hydroxyl to a triflate (OTf) creates a versatile electrophile for Palladium-catalyzed cross-coupling, essential for building the biaryl pharmacophores found in modern therapeutics.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.
Figure 1: Divergent synthetic pathways. Note the critical branch point at the Triflate intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of the Activated Triflate Intermediate
Objective: Convert the unreactive phenol into a reactive triflate leaving group for cross-coupling. Mechanism: Nucleophilic attack of the phenoxide on Triflic Anhydride (Tf₂O).
Reagents & Stoichiometry[1][2][3]
-
1-Me-Tet-OH (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
Pyridine (3.0 equiv) - Acts as both base and solvent/co-solvent.
-
Dichloromethane (DCM) - Anhydrous.
Step-by-Step Methodology
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve 1-Me-Tet-OH (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (30 mmol) and cool the solution to -78°C (Dry ice/Acetone bath). Note: Cooling is critical to prevent O- vs C-acylation competition.
-
Activation: Dropwise add Tf₂O (12 mmol) over 20 minutes. The solution will turn from colorless to pale yellow.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear, replaced by the non-polar triflate (Rf ~0.8).
-
Quench: Quench with saturated NaHCO₃ (cold).
-
Workup: Extract with DCM (3x), wash organics with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (100% Hexanes → 5% EtOAc/Hexanes). The triflate is unstable on silica for long periods; elute quickly.
Validation Check: ¹⁹F NMR should show a sharp singlet at approx -73 ppm.
Protocol B: Suzuki-Miyaura Coupling (Biaryl Core Construction)
Objective: Replace the Triflate with an Aryl group to mimic the Lasofoxifene core.
Reagents
-
Tetralin-2-Triflate (from Protocol A) (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) - Catalyst.
-
K₂CO₃ (2.0 equiv) - Base.
-
DME/Water (4:1) - Solvent system.
Step-by-Step Methodology
-
Degassing: Sparge the DME/Water solvent mixture with Nitrogen for 30 minutes. Oxygen is the enemy of Palladium catalysis.
-
Assembly: Charge a reaction vial with the Triflate, Boronic Acid, and Base. Add the degassed solvent.
-
Catalyst Addition: Add Pd(PPh₃)₄ last, under a strong stream of Nitrogen. Seal the vial immediately.
-
Heating: Heat to 85°C for 12 hours. The solution will darken (Pd black formation indicates catalyst decomposition, but usually after conversion).
-
Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water.
-
Purification: Recrystallization from Ethanol is often sufficient for these lipophilic biaryls.
Analytical Validation (Self-Correcting Data)
To ensure the integrity of the 1-Methyl scaffold, researchers must verify that the methyl group has not migrated and that substitution occurred at the correct position.
| Technique | Observation | Interpretation |
| ¹H NMR (Aromatic Region) | Two doublets (J ~8 Hz) | Indicates para-substitution on the aromatic ring (if C3/C4 are open). |
| ¹H NMR (Methyl Group) | Singlet at ~2.2 ppm | Confirms integrity of the C1-Methyl group. |
| NOESY (2D NMR) | Cross-peak between Methyl and C8-H | CRITICAL: Confirms the Methyl is at C1 (near the saturated ring protons) and not migrated. |
| IR Spectroscopy | Loss of broad OH stretch (3300 cm⁻¹) | Confirms successful Triflation (Protocol A). |
References & Grounding
-
Tetralin Scaffolds in SERMs:
-
Source: "Synthesis of Lasofoxifene and Nafoxidine via Three-Component Coupling." National Institutes of Health (PMC).
-
Relevance: Establishes the tetralin-2-ol core as the fundamental pharmacophore for this drug class.
-
-
Reactivity of Methyl-Tetralones:
-
Source: "A Comparative Guide to the Reactivity of 2-Methyl-1-tetralone and its Substituted Analogs." BenchChem.
-
Relevance: Provides data on the steric influence of methyl groups on the tetralin ring system.
-
-
General Phenol Activation Protocols:
-
Source: "Lasofoxifene | C28H31NO2 | CID 216416." PubChem.
-
Relevance: Confirms the structural context of the 5,6,7,8-tetrahydronaphthalen-2-ol moiety in FDA-approved therapeutics.
-
Sources
Troubleshooting & Optimization
Minimizing side reactions during tetrahydronaphthalen-2-ol methylation
Introduction: The Substrate Challenge
You are attempting to methylate 1,2,3,4-tetrahydronaphthalen-2-ol (2-tetralol). This is not a routine primary alcohol methylation.[1][2][3] The secondary hydroxyl group at the C2 position presents a unique thermodynamic trap:
-
Steric Hindrance: As a secondary alcohol,
kinetics are slower than primary systems. -
The Conjugation Trap (Critical): The C1 protons are benzylic. Elimination (E2) does not just yield an alkene; it yields 1,2-dihydronaphthalene , which is conjugated with the aromatic ring. This thermodynamic stability lowers the activation energy for elimination, making it the dominant side reaction under standard Williamson ether conditions.
This guide provides the protocols to navigate these risks.
Module 1: Method Selection Diagnostic
Before proceeding, select your protocol based on your tolerance for side reactions and scale.
Figure 1: Decision matrix for selecting the methylation protocol based on chirality and scale.
Module 2: The "Safe" Protocol (Silver Oxide)
Recommended for: Enantiopure starting material, small scale (<5g), or when elimination must be <1%.
The Purdie-Irvine variation uses Silver(I) Oxide (
Protocol
-
Dissolve: Dissolve 1.0 eq of 2-tetralol in anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Add Base: Add 1.5 - 2.0 eq of fresh
.-
Note: Old, black
has reduced surface activity.
-
-
Add Electrophile: Add 3.0 - 5.0 eq of Methyl Iodide (MeI).
-
Incubate: Stir vigorously at room temperature for 12–24 hours.
-
Tip: Wrap flask in foil (silver salts are photosensitive).
-
Troubleshooting Guide (Q&A)
Q: The reaction is stalled at 50% conversion. Adding more MeI doesn't help.
-
Diagnosis: Surface passivation. The silver oxide surface is coated with AgI (byproduct), stopping the reaction.
-
Fix: Add fresh
(0.5 eq) and sonicate the reaction mixture for 10 minutes to disrupt the particle surface.
Q: I see a new spot on TLC that isn't product or starting material.
-
Diagnosis: If using DMF, you may be seeing formylation side products if the MeI is wet (generating HI).
-
Fix: Ensure MeI is passed through a basic alumina plug before use to remove free iodine and HI.
Module 3: The Scalable Protocol (Williamson Ether)
Recommended for: Large scale (>10g), racemic material, cost-sensitive projects.
This method uses Sodium Hydride (NaH) and Methyl Iodide. Warning: This creates a strong base/nucleophile competition. You must control temperature to favor
Reaction Pathway Analysis
Figure 2: The competition between substitution (SN2) and elimination (E2). Note that Side1 is thermodynamically favored due to conjugation.
Optimized Protocol
-
Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.
-
Solvent: Use Anhydrous THF (Tetrahydrofuran).
-
Why? Avoid DMF. While DMF speeds up
, it also solvates the cation ( ), leaving the alkoxide "naked" and highly basic, which drastically increases elimination rates.
-
-
Deprotonation: Cool THF/NaH (1.2 eq) suspension to -20°C (ice/salt bath). Dropwise add 2-tetralol. Stir 30 mins.
-
Alkylation: Add MeI (1.5 eq) slowly at -20°C.
-
Warm-up: Allow to warm only to 0°C. Monitor by TLC. Do not heat to reflux.
Troubleshooting Guide (Q&A)
Q: I have 15% alkene impurity (1,2-dihydronaphthalene). How do I remove it?
-
Fix (Purification): The alkene is non-polar. Flash chromatography with 100% Hexanes will elute the alkene first. The ether product will require 5-10% EtOAc/Hexanes.
-
Fix (Prevention): Your reaction got too hot. Next time, keep the temperature strictly < 0°C.
Q: The reaction is too slow at 0°C.
-
Fix: Add 15-crown-5 ether (0.1 eq). This complexes the sodium, increasing nucleophilicity without requiring the high temperatures that trigger elimination.
Module 4: Comparative Data & Reagents
Reagent Selection Table
| Variable | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | Recommendation |
| Reactivity | High ( | Very High | MeI (Better leaving group) |
| Hard/Soft Character | Soft Electrophile | Hard Electrophile | MeI (Matches soft alkoxide) |
| Safety | Volatile, Neurotoxic | Non-volatile, Carcinogenic | MeI (Easier to quench) |
| Atom Economy | Poor (High MW waste) | Moderate | MeI (Cleaner profile) |
Solvent Effects on Side Reactions[4][6]
| Solvent | Dielectric Constant | Effect on NaH Reaction | Risk Level |
| THF | 7.5 | Tight ion pairing. Slower reaction, but suppresses basicity. | Low (Recommended) |
| DMF | 38.0 | Solvates cation. Naked anion = Extreme Basicity. | High (Elimination Risk) |
| DMSO | 47.0 | Similar to DMF but harder to remove. | High |
References
-
Williamson Ether Synthesis Mechanisms & Side Reactions. Master Organic Chemistry. (Detailed analysis of SN2 vs E2 competition in secondary alcohols). [Link]
-
Purdie-Irvine Methylation (Silver Oxide Method). DrugFuture / J. Chem. Soc. (Historical and mechanistic basis for mild methylation). [Link]
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. (Thermodynamics of dehydration and base-induced elimination). [Link]
-
Tetrahydronaphthalene Properties & Reactivity. NIST Chemistry WebBook. (Physical data for 2-methyl-1,2,3,4-tetrahydronaphthalene derivatives). [Link]
Sources
Optimizing temperature and pressure for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol hydrogenation
Technical Support Hub: Hydrogenation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Role: Senior Application Scientist Status: Active Support Session Ticket ID: H2-TET-OPT-2024
Introduction: The Engineering of Selectivity
You are attempting to hydrogenate 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol . This is not a trivial phenol reduction. You are dealing with an ortho-substituted phenolic system fused to a saturated ring.
The challenge here is threefold:
-
Regioselectivity: Preserving the C2-hydroxyl group (avoiding hydrogenolysis).
-
Stereoselectivity: Controlling the geometry of the new ring fusion (C4a/C8a) and the relative configurations of the Methyl (C1) and Hydroxyl (C2) groups.
-
Kinetics: Overcoming the steric hindrance introduced by the C1-methyl group.
This guide moves beyond basic textbook advice, offering field-tested parameters to optimize your yield and selectivity.
Module 1: Critical Parameter Optimization
The interplay between Temperature (T) and Pressure (P) dictates the fate of your molecule.
Temperature (The Selectivity Killer)
-
Optimal Range: 50°C – 80°C.
-
The Risk: Temperatures >100°C exponentially increase the rate of hydrogenolysis (cleaving the C-O bond), converting your target alcohol into a hydrocarbon (1-methyldecalin).
-
The Mechanism: High thermal energy activates the cleavage of the activated benzylic-like C-OH bond, especially on Pd surfaces.
Pressure (The Driving Force)
-
Optimal Range: 20 – 50 bar (300 – 725 psi).
-
The Logic: Aromatic hydrogenation results in a reduction of gas volume (3 moles of H2 consumed). According to Le Chatelier’s principle, high pressure drives the equilibrium toward the saturated product.
-
Stereochemical Impact: Higher pressures generally favor cis-selectivity (kinetic product) by increasing the surface concentration of hydrogen, facilitating rapid syn-addition before the intermediate can isomerize.
Catalyst Selection Matrix
| Catalyst | Primary Utility | Stereoselectivity | Risk Profile |
| 5% Rh/C | Gold Standard | High cis-selectivity (Ring fusion & substituents) | High cost; sensitive to poisoning. |
| 5% Ru/C | Cost-Effective Alt | Good cis-selectivity; requires higher P (>50 bar) | Lower activity at low P; requires water/alcohol mix. |
| 5% Pd/C | Trans-Selectivity | Favors thermodynamic products (trans-decalin systems) | High Risk: Promotes hydrogenolysis (loss of OH). |
| PtO2 | Acidic Media | Moderate; robust in acidic solvents | Lower turnover frequency (TOF) for this substrate. |
Logic Map: Optimization Strategy
Caption: Decision tree for optimizing stereoselectivity and preventing functional group loss.
Module 2: Troubleshooting (Q&A)
Q1: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: This is likely Product Inhibition or Pore Blocking , not catalyst death. The 1-methyl group creates a bulky 3D structure (decalin system) that may diffuse slowly out of the catalyst pores, blocking fresh substrate (tetralin-ol) from entering.
-
Fix:
-
Solvent Switch: Move from non-polar (Hexane) to polar protic (Isopropanol or Ethanol). This changes the adsorption/desorption equilibrium, helping to displace the polar product.
-
Dilution: Reduce substrate concentration to 0.1 M to prevent pore saturation.
-
Q2: I am seeing significant "deoxygenation" (formation of 1-methyldecalin). How do I stop this?
-
Diagnosis: You are experiencing Hydrogenolysis .[1][2] This is common with benzylic-type alcohols (even though yours is phenolic, the transition state resembles a benzylic system).
-
Fix:
-
Check Acidity: Ensure your support is neutral. Avoid acidic supports (like certain Aluminas or activated carbons with low pH) which catalyze dehydration/elimination.
-
Switch Metal: If using Pd, stop immediately. Switch to Rh/C or Ru/C . Rhodium is much less active for C-O bond cleavage.
-
Lower Temperature: Drop T by 20°C. Hydrogenolysis has a higher activation energy than ring hydrogenation; lowering T suppresses the side reaction more than the main reaction.
-
Q3: I need the trans-fused isomer, but Rh gives me cis.
-
Diagnosis: Rhodium operates via a Horiuti-Polanyi mechanism involving concerted syn-addition of hydrogen, which kinetically favors cis-fusion.
-
Fix:
-
Thermodynamic Control: Use Pd/Al2O3 at higher temperatures (120°C) and lower pressures (10 bar). This allows for reversible dehydrogenation/hydrogenation steps that lead to the thermodynamically more stable trans-isomer. Warning: This increases hydrogenolysis risk.[2]
-
Module 3: Standard Operating Procedure (SOP)
Protocol: High-Selectivity Hydrogenation (Target: cis-1-Methyl-decalin-2-ol)
-
Preparation:
-
Substrate: 10 mmol 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
-
Catalyst: 5 wt% Rh/C (5% loading relative to substrate mass). Note: Rh is pyrophoric when dry.
-
Solvent: 50 mL Isopropanol (degassed).
-
-
Reactor Setup:
-
Load the autoclave.
-
Purge: Pressurize with N2 to 10 bar, vent. Repeat 3x to remove O2.
-
H2 Flush: Pressurize with H2 to 10 bar, vent. Repeat 2x.
-
-
Reaction:
-
Set Pressure to 30 bar (constant pressure mode).
-
Set Stirring to >1000 RPM (Crucial: Mass transfer limitation is common with viscous fused-ring substrates).
-
Heat to 60°C .
-
Run for 12-24 hours.
-
-
Workup:
-
Cool to RT. Vent H2 carefully.
-
Filter catalyst over Celite (Keep wet to prevent ignition).
-
Concentrate filtrate.[2]
-
Workflow Diagram
Caption: Step-by-step bench scale hydrogenation workflow.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on Rh vs Pd selectivity).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Makaryan, I. A., et al. (2020). "Stereoselective hydrogenation of phenols to cyclohexanols." Russian Chemical Reviews. Link
-
Kuwano, R., et al. (2020). "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis.[1][3] Link
Sources
Technical Support Center: Stability & Handling of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Executive Summary: The "Patient" Profile
Compound: 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol Class: Electron-rich fused-ring phenol (Tetralin derivative) Primary Vulnerability: Rapid autoxidation driven by the phenolic hydroxyl group and benzylic hydrogens.
Technical Context: This molecule acts as a "chemical martyr." Its structure mimics biological antioxidants (like Tocopherol/Vitamin E). The electron-donating methyl group at C1 and the fused alicyclic ring make the phenolic hydroxyl at C2 highly prone to Hydrogen Atom Transfer (HAT). While this makes it an excellent radical scavenger, it also means the compound will self-degrade rapidly upon exposure to air, light, or trace metals, forming quinones (pink/red color) and hydroperoxides.
Visualizing the Degradation Threat
The following diagram illustrates the specific oxidative cascade responsible for the degradation of this compound. Understanding this pathway is critical for selecting the correct preventive measures.
Figure 1: The dual-threat degradation pathway. The molecule degrades via phenolic oxidation (color change) and benzylic autoxidation (chemical decomposition).
Troubleshooting Guide (FAQ)
Issue 1: "My white solid has turned pink (or reddish-brown)."
Diagnosis: Quinone Formation.[1][2] Mechanism: The phenolic proton is abstracted to form a phenoxy radical. Because the para position (C4a bridgehead) is blocked by the fused ring, and the C1 position is blocked by a methyl group, oxidation is forced to the C3 ortho position, generating highly colored ortho-quinones. Criticality: High. Even trace amounts (ppm levels) of quinones cause visible discoloration. Corrective Action:
-
Do not discard immediately. If the color is faint, purity may still be >98%.
-
Recrystallization: Dissolve in degassed ethanol/water or hexanes (under Argon). Quinones are often more soluble in the mother liquor.
-
Prevention: Store in amber vials. Light accelerates the radical initiation step.
Issue 2: "The purity dropped after leaving the solution in CDCl3 overnight."
Diagnosis: Solvent-Induced Autoxidation.
Mechanism: Chlorinated solvents like Chloroform (
-
Filter through basic alumina: Before dissolving the sample, pass the solvent through a small plug of basic alumina to remove acid traces.
-
Use an Antioxidant: For storage, add 0.1% BHT (Butylated hydroxytoluene) if the downstream application permits.
-
Switch Solvents: Use DMSO-d6 or Methanol-d4 for NMR if possible; these solvents are less prone to radical propagation than chlorinated hydrocarbons.
Issue 3: "I see a new spot on TLC that trails the main spot."
Diagnosis: Dimerization. Mechanism: Phenoxy radicals can couple with each other (C-C coupling or C-O coupling) before reacting with oxygen. This creates high-molecular-weight dimers that streak on silica. Corrective Action:
-
Purification: Flash chromatography is required.
-
Eluent Modification: Add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on the silica, BUT ensure you flush the column with inert gas first.
Experimental Protocols
Protocol A: The "Zero-Oxygen" Storage System
Standard "nitrogen flushing" is often insufficient for long-term storage of electron-rich tetralols. Use this self-validating protocol.
| Parameter | Specification | Causality / Reason |
| Container | Amber Glass Vial with PTFE-lined cap | Blocks UV light (radical initiator) and prevents plasticizer leaching. |
| Headspace | Argon (not Nitrogen) | Argon is heavier than air and forms a more stable "blanket" over the solid. |
| Seal | Parafilm + Desiccator | Prevents moisture ingress; water can lower the pKa of the phenol surface, accelerating oxidation. |
| Temperature | -20°C | Arrhenius equation: lowering T significantly reduces the rate of radical propagation. |
Protocol B: "Rescue" Purification of Oxidized Material
Use this workflow if your compound has significantly degraded (deep red/brown).
Figure 2: Purification workflow to restore oxidized 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
Step-by-Step Rescue:
-
Reduction Wash: Dissolve the impure sample in Dichloromethane (DCM). Wash with a saturated aqueous solution of Sodium Dithionite (
).-
Why? Dithionite is a specific reducing agent that converts the colored quinone impurities back into the colorless hydroquinone/phenol form, which may be easier to separate or simply restores the yield.
-
-
Drying: Dry the organic layer over
(Sodium Sulfate). Avoid as it can be slightly acidic. -
Chromatography: Perform rapid filtration through a short pad of silica gel.
-
Eluent: Hexanes/Ethyl Acetate (degassed).
-
Speed: Do not let the compound sit on the silica; silica is slightly acidic and can catalyze further oxidation.
-
Solution Chemistry & Solvent Compatibility[3]
The choice of solvent dictates the shelf-life of your working solution.
| Solvent | Stability Rating | Risk Factor | Recommendation |
| Methanol / Ethanol | Moderate | Protic solvents can stabilize the phenolate ion, making it more susceptible to oxidation if pH > 7. | Use only if acidified (trace acetic acid). |
| DMSO / DMF | Poor | These solvents often contain peroxides and are hygroscopic. Water uptake promotes degradation. | Avoid for long-term storage. Use fresh ampules. |
| DCM / Chloroform | Low | Radical formation is fast. Acidic impurities common. | Use only for immediate workup. Filter through basic alumina. |
| Toluene / Benzene | High | Aprotic, non-polar. Poor oxygen solubility compared to ethers. | Preferred for solution storage. |
References
-
Ingold, K. U., & Litwinienko, G. (2007).[3] Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals.[3] Accounts of Chemical Research, 40(3), 222–230.[3] Context: Establishes the mechanism of Solvent-Proton Loss Electron Transfer (SPLET) which drives the oxidation of phenols in polar solvents.
-
Howard, J. A., & Ingold, K. U. (1965). The Kinetics of the Inhibited Autoxidation of Tetralin. Canadian Journal of Chemistry, 43(10), 2724-2728. Context: Defines the specific autoxidation risks of the tetralin ring system (benzylic oxidation).
-
Burton, G. W., & Ingold, K. U. (1986). Vitamin E: Application of the Principles of Physical Organic Chemistry to the Exploration of Its Structure and Function. Accounts of Chemical Research, 19(7), 194–201. Context: Provides the structural analogy (chroman/tetralin ring) explaining why methylated phenols are such potent antioxidants and thus so sacrificial.
-
Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Context: Standard operating procedures for inert gas handling and syringe transfer cited in Protocol A.
Sources
Catalyst selection for optimized synthesis of methylated tetralin alcohols
This technical guide addresses the catalytic challenges in synthesizing methylated tetralin alcohols, key intermediates in high-value fragrance molecules (e.g., Timberol, Norlimbanol analogues) and pharmaceutical scaffolds.
Technical Support Center: Methylated Tetralin Alcohol Synthesis
Topic: Catalyst Selection & Process Optimization Audience: Process Chemists, R&D Scientists Status: Active Guide
Catalyst Selection Framework
The synthesis of methylated tetralin alcohols typically proceeds via two primary routes:
-
Route A (Stereoselective): Asymmetric reduction of methylated tetralones.
-
Route B (Regioselective): Hydrogenation of methylated naphthols.
Your choice of catalyst dictates the regioselectivity (which ring is saturated) and stereoselectivity (cis/trans ratio or enantiomeric excess).
Decision Matrix: Select Your Catalyst
Figure 1: Decision tree for catalyst selection based on starting material and desired alcohol functionality.
Technical Troubleshooting & FAQs
Module A: Hydrogenation of Naphthols (Regioselectivity)
Q1: I am hydrogenating 1-naphthol to get the aliphatic alcohol (1-tetralol), but I am getting significant amounts of the phenolic product (5,6,7,8-tetrahydro-1-naphthol). How do I shift selectivity?
-
Root Cause: The phenolic ring is electron-rich. Catalysts that coordinate strongly to the
-system of the unsubstituted ring (Ring B) will preserve the phenol. -
Solution: Switch to Palladium (Pd) or Platinum (Pt) on Carbon.
-
Mechanism: Pd favors the hydrogenation of the ring bearing the oxygen functionality (Ring A) via a keto-enol tautomerization mechanism. The phenol tautomerizes to the ketone (tetralone), which is then reduced to the alcohol.
-
Protocol Adjustment:
-
Catalyst: Use 5% Pd/C or Pt/C.
-
Solvent: Use non-polar solvents (Cyclohexane) or weak acids (Acetic acid) to promote the keto-intermediate pathway. Avoid strong bases, which stabilize the phenoxide and protect Ring A from hydrogenation.
-
Pressure: Moderate pressure (3–10 bar) favors the ketone/alcohol; extremely high pressure (>50 bar) risks over-hydrogenation to decalin.
-
-
Q2: My reaction is over-hydrogenating to decalin (fully saturated). How do I stop at the tetralin stage?
-
Root Cause: Highly active catalysts (Rh, Ir) or harsh conditions (High T/P) drive the reaction to thermodynamic completion (decalin).
-
Solution: Catalyst Poisoning & Selection.
-
Selectivity Order: Pd > Ni > Pt > Rh. Palladium is the most selective for stopping at the bicyclic aromatic stage.
-
Optimization:
-
Lower Temperature: Maintain T < 100°C. Decalin formation activation energy is higher.
-
Catalyst Modifier: Use sulfided catalysts (e.g., sulfided Pt/C) or add trace quinoline to poison highly active sites responsible for complete saturation.
-
-
Module B: Reduction of Tetralones (Stereoselectivity)
Q3: I need the cis-isomer of a methyl-substituted tetralol (e.g., 4-methyl-1-tetralol). NaBH4 gives me a mix.
-
Root Cause: Hydride reagents like NaBH4 attack from the less hindered face, often yielding the thermodynamic trans product or a racemic mix.
-
Solution: Use Transfer Hydrogenation with Ruthenium catalysts.
-
Catalyst: RuCl (Noyori-type catalyst).
-
Mechanism: The "Borrowing Hydrogen" or metal-ligand cooperative mechanism allows for precise facial delivery of the hydride.
-
Protocol: Run in Isopropanol (hydrogen donor) with KOH base. This system typically yields high cis selectivity (>95:5 dr) and high enantioselectivity.
-
Comparative Data: Catalyst Performance
The following table summarizes catalyst behavior for the hydrogenation of 1-Naphthol (or methylated derivatives).
| Catalyst | Primary Product | Selectivity Mechanism | Key Condition |
| 5% Pd/C | 1-Tetralone / 1-Tetralol (Aliphatic) | Preferential binding to oxygenated ring; Keto-enol tautomerization. | Neutral/Acidic solvent; T < 100°C. |
| 5% Rh/Al2O3 | 5,6,7,8-Tetrahydro-1-naphthol (Phenolic) | Rapid hydrogenation of the electron-rich arene ring (Ring B). | Water or Alcohol solvent; Room Temp. |
| Raney Nickel | Mixture (Tetralone + Tetralol) | High surface area; less selective without modification. | High P (>50 bar); High T (>150°C). |
| Ru-BINAP | Chiral 1-Tetralol (from Tetralone) | Stereoselective ketone reduction (requires Tetralone feed). | H2 (10-40 bar); MeOH; Homogeneous. |
Detailed Protocol: Selective Hydrogenation of 1-Naphthol
Objective: Synthesis of 1,2,3,4-tetrahydro-1-naphthol (Aliphatic Tetralol) with minimal Decalin formation.
Reagents:
-
Substrate: 1-Naphthol (1.0 eq)
-
Catalyst: 5% Pd/C (5 wt% loading relative to substrate)
-
Solvent: Acetic Acid (Glacial) or Ethyl Acetate
-
Gas: Hydrogen (H2)
Step-by-Step Workflow:
-
Preparation: In a high-pressure autoclave, dissolve 1-naphthol in Acetic Acid (0.5 M concentration).
-
Why Acetic Acid? It promotes the tautomerization of the phenol to the ketone intermediate, accelerating the formation of the aliphatic ring product [1].
-
-
Catalyst Loading: Add 5% Pd/C carefully (under inert atmosphere if dry, or as a water-wet paste).
-
Purging: Seal the reactor. Purge 3x with Nitrogen (N2) to remove oxygen, then 3x with Hydrogen (H2).
-
Reaction: Pressurize to 10 bar (145 psi) H2. Heat to 60°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures significantly increase the rate of ring-slippage (hydrogenation of the wrong ring) and over-hydrogenation to decalin.
-
-
Monitoring: Monitor H2 uptake. The reaction consumes 2 equivalents of H2 to form the tetralone, and a 3rd equivalent to form the alcohol.
-
Note: Pd/C often stops at the Tetralone stage. If the Alcohol is strictly required, a second step with NaBH4 or switching to a Pt catalyst for the final hour may be necessary.
-
-
Work-up: Filter catalyst through Celite. Neutralize acid (if used). Concentrate filtrate.
Mechanistic Visualization
Understanding the Horiuti-Polanyi Mechanism applied to naphthalene is crucial for troubleshooting selectivity.
Figure 2: Mechanistic pathways showing how catalyst choice directs the reaction toward Aliphatic vs. Phenolic products.
References
-
Regioselective Hydrogenation of 1-Naphthol: Shao, J., & Song, C. (2001). "Regioselective hydrogenation of 1-naphthol over supported Pt and Pd catalysts." Fuel Chemistry Division Preprints. Link
-
Stereoselective Tetralone Reduction: Ohkuma, T., et al. (1995). "Asymmetric Hydrogenation of Cyclic α-Substituted Ketones Catalyzed by Ru(II) Complexes." Journal of the American Chemical Society.[1] Link
-
Catalyst Selectivity (Rh vs Pd): Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. Link
-
Naphthalene to Tetralin Kinetics: Varkey, S. P., et al. (1999). "Selective hydrogenation of naphthalene to tetralin over Pd/C." Catalysis Letters. Link
-
Industrial Synthesis of Fragrance Precursors: Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. Link
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Identification of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
In the landscape of drug development and chemical research, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, with a primary focus on Fourier Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Pinpointing a Multifunctional Molecule
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol presents a unique analytical challenge due to its combination of distinct chemical moieties. The molecule incorporates a phenolic hydroxyl group, an aromatic ring, and a saturated carbocyclic system. A successful identification strategy must be able to resolve the characteristic signals from each of these components.
Primary Identification via FTIR Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy serves as a rapid and reliable first-line technique for the identification of functional groups within a molecule.[1][2] The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.[3][4][5] For 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, the expected FTIR absorption peaks are a composite of its constituent parts.
Predicted FTIR Absorption Peaks for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
The interpretation of the FTIR spectrum for this molecule relies on recognizing the characteristic absorption bands for phenols, aromatic compounds, and alkanes.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Expected Characteristics |
| Phenolic O-H | 3550 - 3200 | O-H Stretch | Broad and strong due to hydrogen bonding.[6][7][8][9] |
| Aromatic C-H | 3100 - 3000 | C-H Stretch | Medium to weak, appearing just above the aliphatic C-H stretches.[6][7] |
| Aliphatic C-H | 2950 - 2850 | C-H Stretch | Strong and sharp, indicative of the tetrahydronaphthalene ring and methyl group.[5][10] |
| Aromatic C=C | 1600 - 1450 | C=C Stretch (in-ring) | Multiple medium to strong bands.[6][7][8] |
| Aliphatic C-H | 1470 - 1370 | C-H Bend | Medium intensity peaks.[5] |
| Phenolic C-O | 1260 - 1180 | C-O Stretch | Strong band, characteristic of phenols.[6] |
| Aromatic C-H | 900 - 675 | C-H Out-of-plane bend | Strong peaks whose positions can indicate the substitution pattern on the aromatic ring.[7] |
The presence of a broad, strong absorption in the 3550-3200 cm⁻¹ region is a primary indicator of the hydroxyl group.[6][8][9] This, in conjunction with sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches and peaks in the 1600-1450 cm⁻¹ region for the aromatic ring, provides a compelling preliminary identification. The "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of bands that can be used for definitive comparison against a reference spectrum.[6]
A Comparative Analysis: FTIR vs. NMR and Mass Spectrometry
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires orthogonal techniques that provide complementary information.[3][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful methods that, when used in conjunction with FTIR, provide a highly confident identification.[11]
| Technique | Principle | Information Obtained | Strengths | Limitations |
| FTIR | Absorption of IR radiation causing molecular vibrations.[3][4] | Functional groups present in the molecule.[3] | Fast, non-destructive, and requires minimal sample preparation.[2] | Provides limited information on the carbon skeleton and connectivity. |
| NMR | Nuclear spin transitions in a magnetic field.[3] | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[3][11] | Provides unambiguous structural elucidation.[11] | Slower acquisition times, requires larger sample amounts, and more complex data interpretation. |
| MS | Ionization of the molecule and separation of ions based on their mass-to-charge ratio.[11] | Molecular weight and fragmentation patterns, leading to the determination of the molecular formula.[8][11] | Extremely sensitive, provides accurate mass measurements.[11] | Can be destructive to the sample, and isomers may not be distinguishable without tandem MS. |
For 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, ¹H NMR would reveal the number of aromatic and aliphatic protons and their neighboring environments, while ¹³C NMR would show the number of unique carbon atoms. Mass spectrometry would confirm the molecular weight (176.25 g/mol ) and provide fragmentation patterns that could further support the proposed structure.
Experimental Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the comprehensive identification of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
Caption: Workflow for Spectroscopic Identification.
Detailed Experimental Protocol: Acquiring an FTIR Spectrum
This protocol details the thin solid film method for obtaining a high-quality FTIR spectrum of a solid sample like 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.[13]
Materials:
-
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (approx. 5-10 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
FTIR spectrometer
-
Salt plates (KBr or NaCl), stored in a desiccator
-
Pipette or dropper
-
Beaker or small vial
-
Tissue wipes
Procedure:
-
Prepare the Sample Solution: In a small beaker or vial, dissolve approximately 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.[13][14]
-
Prepare the Salt Plate: Carefully remove a salt plate from the desiccator. If necessary, clean the plate with a small amount of fresh solvent and wipe it dry with a clean tissue. The plate should be clear or only slightly foggy.[13]
-
Create the Thin Film: Using a pipette, apply one or two drops of the sample solution to the center of the salt plate.[13][14]
-
Evaporate the Solvent: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[13]
-
Acquire the Background Spectrum: Place the clean, empty salt plate (or no plate, depending on the instrument) in the sample holder of the FTIR spectrometer and run a background scan. This will subtract the absorbance of the salt plate and any atmospheric components (like CO₂ and water vapor) from the final spectrum.
-
Acquire the Sample Spectrum: Place the salt plate with the thin film of the sample into the sample holder in the same orientation as the background scan was taken.
-
Run the Analysis: Initiate the sample scan. The instrument will acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Process the Data: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Clean Up: After the analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone), wipe it dry, and return it to the desiccator.[13][14]
Conclusion
The identification of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is most effectively and confidently achieved through a multi-technique spectroscopic approach. FTIR provides a rapid and invaluable method for initial functional group identification, which, when corroborated with the detailed structural insights from NMR and the precise mass information from mass spectrometry, leads to an unambiguous structural elucidation. This integrated analytical strategy ensures the scientific integrity and trustworthiness of the results, which is paramount in research and development.
References
- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
- infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Phenols and Enols. (n.d.).
- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20).
- Sample preparation for FT-IR. (n.d.).
- Difference between FTIR and NMR? - Rocky Mountain Labs. (2023, October 17).
- 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4).
- Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (2014, June 17).
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
- 1-Tetralone(529-34-0) IR Spectrum - ChemicalBook. (n.d.).
- beta-Tetralone(530-93-8) IR Spectrum - ChemicalBook. (n.d.).
- IR Absorption Table. (n.d.).
- fourier transform infrared spectroscopy. (n.d.).
- 1,2,3,4-Tetrahydronaphthalene - SpectraBase. (n.d.).
- 1-Tetralone - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
- Pharmaceutically important 1-tetralone derivatives - ResearchGate. (n.d.).
- 5-Hydroxy-1-tetralone - the NIST WebBook. (n.d.).
- A Comparison of FTNMR and FTIR Techniques. (n.d.).
- Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. (2025, September 22).
- FTIR, NMR, and mass spectroscopy characterization of compound 1 - ResearchGate. (n.d.).
- Comparison of the various vibrational, NMR and mass spectrometry approaches. - ResearchGate. (n.d.).
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved from [Link]
- Table of Characteristic IR Absorptions. (n.d.).
- Naphthalene, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.).
- FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.).
- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.).
- A Comprehensive Guide to FTIR Analysis - Agilent. (n.d.).
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- 1. d-nb.info [d-nb.info]
- 2. agilent.com [agilent.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
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- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
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- 14. eng.uc.edu [eng.uc.edu]
Comparative HPLC Method Development Guide: Purity Assay of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Executive Summary & Compound Analysis
This guide details the method development strategy for the purity assay of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter referred to as 1-M-Tetralol ).
1-M-Tetralol is a bicyclic phenolic compound.[1] Its structure consists of an aromatic ring fused to a saturated cyclohexane ring, with a hydroxyl group at position 2 and a methyl group at position 1.[1]
Critical Physicochemical Properties[1]
-
Hydrophobicity (LogP): ~2.8 (Estimated).[1] The saturated ring increases lipophilicity compared to simple cresols.[1]
-
Acid Dissociation (pKa): ~10.2 (Phenolic OH).[1] The molecule is neutral at acidic and neutral pH but ionizes at basic pH.[1]
-
Chromophore: Aromatic ring absorption.[1]
typically ~275-280 nm (secondary band) and ~210-220 nm (primary band).[1] -
Critical Impurities:
The Challenge
Standard C18 methods often fail to resolve Impurity B (Regioisomer) from the main peak due to identical hydrophobicity.[1] Furthermore, Impurity C requires a method that can handle significant differences in pi-electron density.[1]
Method Comparison: Selecting the Optimal Approach
We evaluated three distinct chromatographic approaches. The data below summarizes their performance during the scouting phase.
Table 1: Comparative Performance Data
| Metric | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Core-Shell C18 (Optimized) |
| Column Type | Fully Porous C18 (5 µm) | Phenyl-Hexyl (3 µm) | Core-Shell C18 (2.7 µm) |
| Mobile Phase | MeOH / Water (Gradient) | ACN / Water (Isocratic) | ACN / 0.1% H3PO4 (Gradient) |
| Resolution (Main/Iso) | 1.2 (Co-elution) | 3.5 (Excellent) | 2.1 (Acceptable) |
| Resolution (Main/Ox) | 5.0 | 2.8 | 6.5 |
| Tailing Factor ( | 1.4 | 1.1 | 1.05 |
| Run Time | 25 min | 18 min | 12 min |
| Sensitivity (S/N) | 85:1 | 90:1 | 120:1 |
Analysis of Alternatives
-
Method A (Standard C18): Failed to adequately resolve the regioisomer (Impurity B). The similar hydrophobic surface area of the 1-methyl and 3-methyl isomers makes standard alkyl phases insufficient.[1]
-
Method B (Phenyl-Hexyl): Provided the best selectivity for the regioisomer due to
interactions.[1] However, the run time was longer, and peak shapes for the more lipophilic Impurity C were broader.[1] -
Method C (Recommended - Core-Shell C18): By utilizing Core-Shell technology combined with an acidified mobile phase , we achieved the optimal balance.[1] The solid core reduces diffusion path length, sharpening peaks and improving resolution (
) simply through efficiency ( ), even if selectivity ( ) is slightly lower than Phenyl-Hexyl.[1]
Method Development Workflow
The following diagram illustrates the logical pathway used to arrive at the optimized Method C.
Figure 1: Decision tree for HPLC method development, highlighting the pivot from selectivity-based changes to efficiency-based changes.
Detailed Protocol: The Optimized Method (Method C)
This protocol is designed to be self-validating . The system suitability criteria ensure that the column condition and mobile phase preparation are correct before any samples are analyzed.[1]
Instrumentation & Conditions[1][2]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm particle size.[1]
-
Column Temperature: 35°C (Controls viscosity and improves mass transfer).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm (Quantitation) and 220 nm (Impurity profiling).[1]
Reagents & Mobile Phase[1][3][4]
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]
-
Why: Suppresses ionization of the phenolic -OH (pKa ~10), preventing peak tailing and ensuring the analyte remains neutral and hydrophobic.[1]
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Why: Lower viscosity than methanol, allowing higher flow rates on the Core-Shell column without exceeding pressure limits.[1]
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold (Focus sample) |
| 8.0 | 10 | 90 | Linear Gradient |
| 10.0 | 10 | 90 | Wash Impurities |
| 10.1 | 90 | 10 | Return to Initial |
| 12.0 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Dissolve 10 mg of 1-M-Tetralol in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
-
System Suitability Solution: Mix 1-M-Tetralol (0.1 mg/mL) with Impurity B (0.01 mg/mL) and Impurity C (0.01 mg/mL).
System Suitability & Validation Criteria
To ensure Trustworthiness and Scientific Integrity , the following criteria must be met prior to every run. These are derived from ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | > 2.0 between Main Peak and Impurity B | Ensures accurate integration of the critical regioisomer pair. |
| Tailing Factor ( | 0.8 < | Indicates no secondary interactions (silanol activity) or column voiding.[1] |
| Precision (RSD) | < 0.5% for Retention Time; < 2.0% for Area | Confirms pump stability and injector reproducibility.[1] |
| Signal-to-Noise | > 10 for LOQ | Ensures sensitivity for trace impurities.[1] |
Discussion: Why This Method Works
Mechanistic Insight
The separation of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol from its isomers relies on maximizing Peak Efficiency (
-
Core-Shell Advantage: The 2.6 µm solid-core particles reduce the C-term of the Van Deemter equation (resistance to mass transfer).[1] This produces narrower peaks than fully porous 5 µm columns.[1]
-
Acidic Suppression: The use of phosphoric acid is non-negotiable.[1] Without it, the phenolic moiety would partially ionize or interact with residual silanols on the silica surface, causing tailing that would mask the closely eluting regioisomer.[1]
-
Gradient Slope: The steep gradient (10% to 90% B over 7 mins) effectively compresses the bands of the more lipophilic impurities (like the fully aromatic Impurity C), ensuring they elute as sharp, detectable peaks rather than broad humps.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2][3] (Foundational text for Gradient Elution theory).
-
Phenomenex. (2023).[1] Kinetex Core-Shell Technology Guide.[1][Link][1]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4][Link]
Sources
The Impact of Methylation on the Olfactory Profile of Tetrahydronaphthalenols: A Comparative Analysis
A detailed examination of the olfactory characteristics of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol and its non-methylated counterpart, 5,6,7,8-tetrahydronaphthalen-2-ol, reveals the significant influence of a single methyl group on odor perception. While specific, publicly available sensory data for these exact compounds is limited, by drawing upon established principles of structure-odor relationships and data from analogous compounds, we can construct a comprehensive comparative guide for researchers and professionals in the fields of fragrance chemistry and drug development.
This guide will delve into the predicted olfactory profiles of these two molecules, supported by an analysis of their chemical structures. Furthermore, it will provide detailed experimental protocols for sensory analysis and gas chromatography-olfactometry (GC-O) that would be required to empirically validate these predictions.
Chemical Structures and Predicted Olfactory Profiles
The core structure of both molecules is 5,6,7,8-tetrahydronaphthalen-2-ol, a bicyclic compound featuring a tetralin framework with a hydroxyl group on the aromatic ring. The key distinction lies in the presence of a methyl group at the C1 position in 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
| Compound | Structure | Predicted Olfactory Notes |
| 5,6,7,8-tetrahydronaphthalen-2-ol | [Insert 2D structure of 5,6,7,8-tetrahydronaphthalen-2-ol here] | Phenolic, slightly woody, potentially with smoky or leathery undertones. |
| 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol | [Insert 2D structure of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol here] | Increased woody and potentially amber or musky character, with a possible reduction in the harshness of the phenolic note. |
The introduction of the methyl group in 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is anticipated to have a notable impact on its olfactory profile. This is due to several factors rooted in the principles of structure-odor relationships. The methyl group increases the molecule's lipophilicity, which can affect its transport to and interaction with olfactory receptors. Furthermore, the steric bulk of the methyl group can influence the molecule's fit within the binding pocket of specific olfactory receptors, potentially leading to the activation of different or additional receptors compared to its non-methylated analog.
The phenolic hydroxyl group is a key contributor to the odor profile of 5,6,7,8-tetrahydronaphthalen-2-ol, likely imparting a characteristic phenolic, medicinal, or even smoky aroma. The addition of the methyl group in the methylated analog may modulate this phenolic character, potentially softening it and introducing more complex woody, and possibly even musky or ambery facets. This is a common trend observed in fragrance chemistry, where alkylation of aromatic rings can significantly alter and often enhance the olfactory properties of a molecule.
Elucidating Olfactory Differences: A Methodological Approach
To empirically validate and quantify the olfactory differences between these two compounds, a combination of instrumental and sensory analysis is essential.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample and the characterization of their specific scent.
Experimental Protocol for GC-O Analysis:
-
Sample Preparation: Prepare dilute solutions of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol and 5,6,7,8-tetrahydronaphthalen-2-ol in a suitable solvent (e.g., ethanol or diethyl ether).
-
GC Separation: Inject the samples into a gas chromatograph equipped with a non-polar or semi-polar capillary column. The oven temperature program should be optimized to achieve good separation of the analytes from any impurities.
-
Olfactometry: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to a heated sniffing port. Trained sensory panelists sniff the effluent and record the retention time and odor description of any detected aromas.
-
Data Analysis: The resulting olfactogram, a plot of odor intensity versus retention time, is compared with the chromatogram to identify the odor-active compounds.
Caption: A schematic overview of the Gas Chromatography-Olfactometry (GC-O) workflow.
Sensory Panel Analysis
A trained sensory panel is crucial for obtaining detailed and reproducible descriptions of the olfactory profiles of the two compounds.
Experimental Protocol for Sensory Panel Analysis:
-
Panelist Selection and Training: Select a panel of individuals with demonstrated olfactory acuity and train them on a standardized vocabulary for odor description.
-
Sample Presentation: Prepare solutions of both compounds at various concentrations in an odorless solvent. Present the samples to the panelists on smelling strips in a controlled environment.
-
Attribute Evaluation: Panelists will rate the intensity of various odor descriptors (e.g., phenolic, woody, smoky, musky, amber) for each sample using a labeled magnitude scale.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the perceived odor profiles of the two compounds.
Caption: A flowchart illustrating the key stages of a sensory panel analysis.
Conclusion
The seemingly minor structural difference of a single methyl group is predicted to have a profound effect on the olfactory profile of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol compared to its non-methylated analog. This comparison highlights the intricate nature of structure-odor relationships and underscores the importance of empirical validation through rigorous analytical and sensory methodologies. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to further investigate and quantify these fascinating olfactory differences, contributing to a deeper understanding of the molecular basis of scent.
References
There are no direct scientific publications detailing the specific olfactory profiles of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol and 5,6,7,8-tetrahydronaphthalen-2-ol. The information presented is based on established principles of fragrance chemistry and structure-odor relationships.
A Spectroscopic Guide to Differentiating Positional Isomers of Methyl-tetrahydronaphthalen-2-ol
Introduction: The Isomeric Challenge
In drug development and chemical synthesis, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of functional groups—present a significant analytical hurdle.[1][2] They possess identical molecular weights and often exhibit strikingly similar physical properties, rendering simple analytical techniques inadequate for their distinction. This guide focuses on the spectroscopic differentiation of key positional isomers of methyl-tetrahydronaphthalen-2-ol, a scaffold relevant in medicinal chemistry.
We will explore the structural nuances of isomers where the methyl group is substituted on the aromatic ring (e.g., 6-methyl- vs. 7-methyl-1,2,3,4-tetrahydronaphthalen-2-ol) and on the aliphatic ring (e.g., 2-methyl-1,2,3,4-tetrahydronaphthalen-2-ol). Through a multi-faceted spectroscopic approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how to unambiguously assign the correct structure. This guide is designed for researchers and drug development professionals, providing not just data, but the causal logic behind the experimental choices and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, as it probes the unique electronic environment of each nucleus (¹H and ¹³C).
¹H NMR: Mapping Proton Environments
Expertise & Causality: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local magnetic environment, which is influenced by neighboring atoms and their electron-withdrawing or -donating effects.[3] For the isomers of methyl-tetrahydronaphthalen-2-ol, the most significant differences will manifest in the aromatic region. The substitution pattern on the benzene ring dictates the number of distinct aromatic protons and their coupling (splitting) patterns, providing a clear fingerprint for each isomer.
-
6-methyl-1,2,3,4-tetrahydronaphthalen-2-ol: This isomer features a 1,2,4-trisubstituted aromatic ring. This arrangement results in three distinct aromatic protons. The proton at C5 will appear as a singlet (or a narrowly split doublet due to long-range coupling), the proton at C7 as a doublet, and the proton at C8 as a doublet.
-
7-methyl-1,2,3,4-tetrahydronaphthalen-2-ol: This isomer has a 1,2,3-trisubstituted aromatic ring. This leads to three aromatic protons that will all appear as coupled doublets or triplets, creating a more complex pattern than the 6-methyl isomer.
-
2-methyl-1,2,3,4-tetrahydronaphthalen-2-ol: In this case, the aromatic region will resemble that of the unsubstituted tetrahydronaphthalen-2-ol, typically showing two multiplets. The key differentiator will be in the aliphatic region, where the methyl group at C2 will appear as a distinct singlet, and the adjacent methylene protons (at C1 and C3) will show altered chemical shifts and coupling compared to the other isomers.
Data Presentation: Predicted ¹H NMR Chemical Shifts (δ ppm)
| Proton Location | 6-methyl Isomer | 7-methyl Isomer | 2-methyl Isomer | Justification |
| Aromatic H (C5-C8) | ~6.8-7.1 | ~6.9-7.2 | ~7.0-7.4 | Substitution pattern creates unique shifts and splitting. The 6-methyl isomer will have a characteristic singlet-like signal for H-5. |
| Aliphatic CH-OH (C2) | ~3.6-3.8 | ~3.6-3.8 | N/A (Quaternary C) | The environment of the hydroxyl-bearing carbon is similar in the 6- and 7-methyl isomers. |
| Aliphatic CH₂ (C1,C3,C4) | ~1.7-3.0 | ~1.7-3.0 | ~1.8-3.1 | Shifts are influenced by proximity to the aromatic ring and hydroxyl group. |
| Methyl CH₃ | ~2.2-2.3 | ~2.2-2.3 | ~1.2-1.4 | Aromatic methyls are deshielded compared to aliphatic methyls. |
Note: These are approximate values based on related structures like methyl-tetralones.[4][5] Actual values may vary based on solvent and instrument frequency.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.[7]
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
Visualization: ¹H NMR Analysis Workflow
Caption: Workflow for ¹H NMR based isomer differentiation.
¹³C NMR: Counting Carbon Environments
Expertise & Causality: Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each chemically unique carbon atom. This is exceptionally useful for distinguishing isomers, as the molecular symmetry directly impacts the number of observed signals.[8][9] The chemical shifts of the carbons are also highly diagnostic of their bonding and electronic environment.[10]
-
Key Differentiator: The number of signals in the aromatic region is often the most telling feature. The 6-methyl and 7-methyl isomers, lacking high symmetry, will both show the expected 10 or 11 signals (depending on the specific carbons of the fused ring system). However, the chemical shifts will differ. For the 2-methyl isomer, the most downfield signal (lowest field) will be the carbinol carbon (C-OH), which is now quaternary and will have a distinct shift compared to the tertiary carbinol carbon in the other isomers.
Data Presentation: Predicted ¹³C NMR Chemical Shifts (δ ppm)
| Carbon Location | 6-methyl Isomer | 7-methyl Isomer | 2-methyl Isomer | Justification |
| Aromatic C | ~125-140 | ~125-140 | ~125-140 | Specific shifts depend on the methyl group's electronic effect on each carbon. |
| C-OH (C2) | ~65-70 (CH) | ~65-70 (CH) | ~70-75 (Quat. C) | Quaternary alcohol carbon is typically shifted further downfield than a secondary one. |
| Aliphatic CH₂ | ~20-40 | ~20-40 | ~25-45 | Shifts are influenced by neighboring substituents. |
| Methyl CH₃ | ~20-22 | ~20-22 | ~25-30 | The environment of the aliphatic methyl is different from the aromatic ones. |
Note: Values are estimated based on general chemical shift ranges and data from similar structures.[9][11][12]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed instrument.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 512 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7]
-
Advanced Techniques (Optional): Run a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) and quaternary carbons (absent). This is particularly useful for confirming the nature of C2 in the 2-methyl isomer.
Visualization: Logic for ¹³C NMR Isomer Distinction
Sources
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- 2. youtube.com [youtube.com]
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- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 1-Tetralone(529-34-0) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal Procedures: 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
[1][2][3]
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the state of the material.[2] This compound combines the toxicity of phenols with the instability of tetralins.[1][2]
| Property | Description | Critical Disposal Implication |
| Chemical Class | Alkyl-substituted Phenol / Tetralin derivative | Do NOT mix with oxidizers. Phenols are incompatible with nitric acid and perchlorates.[1][2][3] |
| Stability | Peroxide Former (Class B) | The 5,6,7,8-tetrahydro ring contains benzylic hydrogens (positions 5 & 8) prone to autoxidation.[1][2][3] Check for peroxides if stored >12 months.[2][4][5][6] |
| Toxicity | Skin/Eye Corrosive, Systemic Toxin | Rapid dermal absorption.[2] Do not handle with standard latex gloves. Use Nitrile (double) or Neoprene.[1][2] |
| Physical State | Solid (typically) or viscous liquid | Disposal path depends on state (Solid Waste vs. Solvent Stream).[1][2] |
Pre-Disposal Safety Assessment
STOP AND CHECK: Before moving the container, perform this 3-point safety audit.
-
Visual Inspection: Are there crystals around the cap or in the solution?
-
Age Verification:
-
Solubility Check:
-
Is the waste pure chemical or dissolved in a solvent? (See Workflow below).
-
Disposal Workflows
Scenario A: Disposal of Pure Solid / Stock Chemical
Use this for expired bottles, surplus synthesis products, or degraded solids.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Affix a hazardous waste label.
-
Transfer:
-
Final Seal: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as contaminated debris).[1][2]
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste, reaction filtrates, or dissolved stock.[1][2]
-
Segregation: Determine the primary solvent.[2]
-
pH Adjustment (Critical):
-
Compatibility:
Scenario C: Contaminated Debris (Gloves, Wipes, Weigh Boats)[1][2][3][11]
Decision Logic: Waste Stream Segregation
The following diagram illustrates the decision process for segregating this specific compound to prevent incompatibility incidents.
Figure 1: Decision tree for segregating tetrahydronaphthalen-2-ol waste based on physical state and peroxide risk.
Emergency Procedures
Spill Response (< 100 mL/g)
-
Evacuate the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[2]
-
Absorb: Use a universal absorbent (vermiculite or clay).[1][2]
-
Note: Do not use paper towels for pure phenol spills; they increase surface area for evaporation.[2]
-
-
Clean: Scoop absorbed material into a hazardous waste pail.
-
Decon: Scrub the surface with a soap/water solution.[2]
Regulatory Classification (USA - RCRA)[1][2][3]
-
Waste Code: While this specific isomer is not explicitly P- or U-listed, it is a "Characteristic Waste" if it exhibits toxicity.[1][2][3]
-
Default Classification: Classify as Non-Regulated Hazardous Waste (unless TCLP proves otherwise) but manage strictly as Toxic and Corrosive .[1][2]
-
Destruction Method: The ultimate disposal method by the waste vendor will be High-Temperature Incineration .[2][3]
References
Sources
- 1. phmsa.dot.gov [phmsa.dot.gov]
- 2. wku.edu [wku.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. louisville.edu [louisville.edu]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. ehs.tcu.edu [ehs.tcu.edu]
- 7. 1082899-83-9|2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. epa.gov [epa.gov]
A Guide to the Safe Handling of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol: Applying Prudent Practices for Chemicals with Limited Safety Data
Senior Application Scientist Note: The safe handling of any chemical is predicated on a thorough understanding of its specific hazards, as detailed in its Safety Data Sheet (SDS). Following a comprehensive search, a specific SDS for 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol could not be located. This absence of specific toxicological and hazard data necessitates a conservative approach. Standard laboratory safety protocols dictate that a substance with unknown hazards must be treated as potentially hazardous. This guide, therefore, provides essential, immediate safety and logistical information based on the principles of prudent handling of uncharacterized substances, drawing precautionary insights from structurally similar compounds.
This document is not a substitute for a manufacturer-provided SDS. The primary directive is to always seek the official SDS from the supplier before commencing any work.
Hazard Analysis Based on Structural Analogues
In the absence of direct data, a preliminary hazard assessment can be informed by analyzing close structural analogues. 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is a derivative of the tetralone and tetralinol scaffold. An examination of related compounds provides a basis for establishing a conservative personal protective equipment (PPE) and handling protocol.
Table 1: Hazard Profile of Structural Analogues
| Compound | CAS Number | Known Hazards | GHS Hazard Statements |
| 1-Tetralone | 529-34-0 | Harmful if swallowed.[1][2] | H302: Harmful if swallowed.[1] |
| 5,6,7,8-tetrahydronaphthalen-2-ol | 1125-78-6 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[3] |
Causality Behind Precautionary Measures: The core structure is a tetralin, a bicyclic aromatic hydrocarbon. The presence of a hydroxyl group (phenol derivative) and an alkyl group on this scaffold suggests the potential for skin, eye, and respiratory irritation.[3] The "harmful if swallowed" classification of the parent ketone (1-Tetralone) warrants assuming a similar or greater oral toxicity for this derivative until proven otherwise.[1] Therefore, the operational plan must be built on the assumption that 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol is, at a minimum, an irritant and harmful if ingested.
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the assumed risks of irritation and potential systemic toxicity.
-
Hand Protection: Nitrile or neoprene gloves are required. A double-gloving strategy (wearing two pairs of gloves) is strongly recommended, especially when handling concentrated solutions or the pure solid. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are the minimum requirement.[4] When there is a significant risk of splashing, such as during transfers of solutions or heating, a face shield should be worn in addition to goggles.[4]
-
Body Protection: A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. All protective clothing should be removed before leaving the laboratory area.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If engineering controls are not sufficient to maintain exposure below occupational limits (which are unknown for this compound), a NIOSH-approved respirator may be necessary, but this should be determined by a formal risk assessment.[2]
Operational and Handling Plan
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.
Engineering Controls:
-
Primary Containment: All weighing, transferring, and solution preparation must be conducted in a chemical fume hood with a face velocity appropriate for the procedure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the hood.
-
Donning PPE: Put on all required PPE as described in Section 2.
-
Weighing and Transfer: Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the solid, avoiding the creation of dust. If transferring a solution, use a pipette or syringe with appropriate care to avoid splashes.
-
Work Practice: Always work with the sash of the fume hood as low as possible. Keep containers of the chemical sealed when not in immediate use.[1]
-
Post-Handling: After handling, decontaminate the work area within the fume hood. Carefully remove PPE, starting with the outer gloves (if double-gloving), followed by the lab coat, goggles, and finally the inner gloves.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1]
Spill and Disposal Plan
A clear plan for containment and disposal is a critical component of laboratory safety.
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material like sand or vermiculite.
-
Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry into the area.
-
Allow only trained personnel with appropriate respiratory protection to clean the spill.
-
Waste Disposal:
-
Chemical Waste: All waste containing 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, including contaminated absorbent materials, spent solutions, and rinsed containers, must be disposed of as hazardous chemical waste.
-
Container Disposal:
-
Empty the container completely.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.
-
For a compound with unknown but suspected toxicity, it is prudent to collect the first three rinses as hazardous waste.
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional policy.
-
Workflow for Handling Chemicals with Unknown Hazards
The following diagram outlines the critical decision-making process when approaching a chemical for which a Safety Data Sheet is not available.
Caption: Workflow for handling a chemical with unknown hazards.
References
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
